Isopropenylphosphonic acid
Description
Overview of Phosphonic Acids and Their Significance in Contemporary Chemistry
Phosphonic acids are a class of organophosphorus compounds distinguished by a phosphorus atom bonded to three oxygen atoms (two hydroxyl groups and one P=O double bond) and one carbon atom. beilstein-journals.org This structure allows them to act as effective chelating agents, binding strongly to di- and trivalent metal ions. oszk.hu This property is crucial in various applications, from preventing scale formation in industrial water systems to acting as corrosion inhibitors. oszk.huhach.com In medicinal chemistry and biochemistry, phosphonate (B1237965) groups are utilized as stable bioisosteres for phosphates, as seen in antiviral drugs like Tenofovir. wikipedia.org Their ability to form strong interactions with surfaces also makes them valuable for modifying materials. beilstein-journals.orgoszk.hu
The synthesis of phosphonic acids can be achieved through several methods, including the well-known Michaelis-Arbuzov and Michaelis-Becker reactions. acs.org A common and effective method involves the dealkylation of dialkyl phosphonates. beilstein-journals.org The versatility in synthesis and their unique properties have established phosphonic acids as important compounds in fields ranging from materials science and industrial chemistry to pharmacology. beilstein-journals.orgwikipedia.org
The Unique Structural Features and Research Relevance of Isopropenylphosphonic Acid
This compound (IPPA) possesses the chemical formula C₃H₇O₃P and is structurally defined by an isopropenyl group (CH₂=C(CH₃)-) attached to a phosphonic acid moiety (-PO(OH)₂). ontosight.ai This combination of a reactive vinyl group and a functional phosphonic acid group on a compact molecule makes it a subject of significant research interest. The presence of the double bond allows IPPA to act as a monomer in polymerization reactions, leading to the formation of polymers with pendant phosphonic acid groups. unichemtechnologies.com These polymers, such as poly(this compound) (PIPPA), exhibit properties that are valuable in various applications. google.comgoogle.com
The phosphonic acid group provides strong chelating abilities and allows for surface adhesion, while the isopropenyl group offers a site for polymerization and other chemical modifications. ontosight.aiunichemtechnologies.com This dual functionality is key to its relevance in the development of new materials, including polymer additives and surface modification agents. ontosight.ai
Scope and Objectives of the Comprehensive Academic Research Outline
This article aims to provide a focused and detailed examination of this compound. The primary objective is to present a thorough overview based on current scientific research, concentrating exclusively on its chemical properties and applications in materials science and polymer chemistry. The subsequent sections will explore its role as a monomer, its use in surface modification, and its function as a metal ion chelator, supported by detailed findings and data.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
prop-1-en-2-ylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7O3P/c1-3(2)7(4,5)6/h1H2,2H3,(H2,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKDQEBPBYOXHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5063572 | |
| Record name | Isopropenylphosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4721-36-2 | |
| Record name | P-(1-Methylethenyl)phosphonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4721-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopropenylphosphonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004721362 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphonic acid, P-(1-methylethenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isopropenylphosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOPROPENYLPHOSPHONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VOE0XIS78J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for Isopropenylphosphonic Acid and Its Esters
Direct Synthetic Routes to Isopropenylphosphonic Acid
Direct synthesis methods provide pathways to form this compound from readily available starting materials.
A cost-effective and common method for preparing this compound involves the nucleophilic addition of phosphorus trichloride (B1173362) (PCl₃) to a carbonyl compound, specifically acetone. google.comgoogle.com This reaction serves as the foundational step in producing the monomer for subsequent polymerization or other applications. google.com
The synthesis proceeds by the rapid addition of phosphorus trichloride to acetone. google.comgoogleapis.com This initial addition is typically only slightly exothermic. Following this step, a reagent such as acetic acid is added, leading to a reflux as a significant amount of hydrogen chloride gas is evolved. google.com The reaction mixture is further treated to yield the final this compound product. This method is favored for its use of relatively low-cost precursor compounds. google.com
Table 1: Example Reaction Parameters for this compound Synthesis
| Reactant 1 | Reactant 2 | Subsequent Reagent | Key Observation | Reference |
|---|
This compound can also be synthesized through the dehydration of 2-hydroxy-2-propanephosphonic acid. google.com This process involves heating the alpha-hydroxyl alkyl phosphonic acid at high temperatures, typically in the range of 125°C to 250°C. google.comgoogle.com The thermal treatment eliminates a molecule of water, resulting in the formation of the carbon-carbon double bond characteristic of the isopropenyl group. This method provides an alternative route to the desired monomer, starting from the corresponding hydrated phosphonic acid. google.com
The deamination of 1-aminoalkylphosphonic acids presents a more complex route that can lead to the formation of vinylphosphonic acid derivatives. mdpi.comsemanticscholar.org This reaction is carried out using nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂). mdpi.com The reaction of 1-aminoalkylphosphonic acids with nitrous acid yields a mixture of products, suggesting that 1-phosphonoalkylium ions may act as intermediates. mdpi.comsemanticscholar.org
Depending on the structure of the starting amino acid, these intermediates can undergo substitution, rearrangement, or elimination of protons. mdpi.com The elimination pathway leads to the formation of vinylphosphonic acid derivatives. mdpi.comsemanticscholar.org Therefore, the deamination of 1-amino-2-propylphosphonic acid could theoretically yield this compound as one of several products in the resulting mixture.
Table 2: General Product Profile from Deamination of 1-Aminoalkylphosphonic Acids
| Product Type | Description | Reference |
|---|---|---|
| Substitution Products | Formation of 1-hydroxyalkylphosphonic acids. | mdpi.com |
| Elimination Products | Formation of vinylphosphonic acid derivatives. | mdpi.com |
| Rearrangement Products | Formation of 2-hydroxyalkylphosphonic acids. | mdpi.com |
Preparation of Isopropenylphosphonate Esters
The synthesis of isopropenylphosphonate esters is crucial for creating derivatives with varied properties and for use in further chemical transformations.
The synthesis of phosphonate (B1237965) esters can be achieved through strategies involving diazo compounds. Diazo-transfer reactions are a useful method for preparing α-diazo carbonyl compounds from active methylene (B1212753) compounds using reagents like p-toluenesulfonyl azide (B81097) (tosyl azide). scielo.brorgsyn.org This general principle can be extended to the synthesis of phosphonate esters.
The strategy involves reacting a suitable phosphonate precursor containing an active methylene group with a diazo-transfer reagent. scielo.br For instance, a β-ketophosphonate could be subjected to a diazo transfer reaction to yield an α-diazo-β-ketophosphonate. While not a direct route to isopropenylphosphonate esters, these diazo-containing intermediates are versatile and can be used in subsequent reactions, such as those involving metal catalysis, to form a variety of organophosphorus compounds. The efficiency of the diazo transfer can be highly dependent on the substrate and reaction conditions. orgsyn.org
Nucleophilic substitution is a fundamental and widely used method for preparing phosphonate esters. A classic example is the Michaelis-Arbuzov reaction, which creates a phosphorus-carbon bond by reacting an alkyl halide with a trialkyl phosphite (B83602). ontosight.airesearchgate.net To synthesize an isopropenylphosphonate ester via this route, an isopropenyl halide would be reacted with a phosphite.
Another powerful nucleophilic substitution strategy involves the conversion of a phosphonic acid to a more reactive intermediate, such as a phosphonic dichloride. This is often achieved by treating the phosphonic acid with reagents like oxalyl chloride or thionyl chloride. nih.govlibretexts.org The resulting phosphonic dichloride is a highly electrophilic species that can readily react with alcohol nucleophiles to form the desired phosphonate diesters. libretexts.org This two-step process—activation followed by substitution—is a versatile approach for synthesizing a wide range of phosphonate esters from a common phosphonic acid precursor. nih.gov
Conversion from Haloalkylphosphonate Intermediates
A notable synthetic route to isopropenylphosphonates, such as diethyl isopropenylphosphonate, proceeds through the use of haloalkylphosphonate intermediates. This method offers versatility in creating a range of phosphonate precursors. The process typically involves a two-step sequence. First, a haloalkylphosphonate intermediate is synthesized by reacting a phosphite ester, like diethyl phosphite, with a suitable haloalkyl reagent. Subsequently, this intermediate is converted into the target isopropenylphosphonate. This transformation is generally achieved through an elimination reaction, where the halogen and a hydrogen atom are removed from adjacent carbon atoms, often facilitated by heat or the application of a base, to introduce the isopropenyl double bond. Success in this route hinges on the careful control of the elimination step to prevent the formation of unwanted side products and ensure the desired isomer is formed.
Polymerization of Vinyl Phosphonates as a Synthetic Method for High Molecular Weight Species
The polymerization of vinyl phosphonate monomers is a primary strategy for obtaining high molecular weight poly(this compound) and related polymers. Several distinct polymerization techniques have been developed, each offering different levels of control over the final polymer's characteristics.
Radical polymerization is a common approach, though the homopolymerization of vinyl phosphonate monomers is often dominated by chain transfer reactions, which can limit the achievable molecular weight, frequently resulting in oligomers. rsc.orgresearchgate.net However, high molecular weight copolymers can be successfully synthesized through the radical copolymerization of vinyl phosphonates with other electron-accepting monomers. rsc.org For instance, copolymerizing diethyl vinylphosphonate (B8674324) with styrene (B11656) or acrylonitrile (B1666552) has been shown to produce copolymers with molecular weights reaching up to 100,000 g/mol . rsc.org An alternative, cost-effective method involves the aqueous polymerization of a mixture of this compound (IPPA) and this compound anhydride (B1165640) in an alkaline solution. google.com
More advanced techniques offer precise control over the polymerization process. Rare earth metal-mediated group transfer polymerization (GTP) has emerged as a highly effective method for producing well-defined poly(vinylphosphonates) with precise molecular weights and low polydispersity. nih.gov Similarly, coordination polymerization using rare earth metal complexes as catalysts can yield high molecular weight, isotactic polymers. encyclopedia.pub Anionic polymerization, while sometimes complicated by side reactions, is also capable of producing polymers with very high molecular weights, with some studies reporting values as high as 814 kDa. encyclopedia.pub
Table 1: Comparison of Polymerization Methods for Vinyl Phosphonates
| Polymerization Method | Catalysts/Initiators | Key Features | Resulting Molecular Weight (Mw) | Citation(s) |
|---|---|---|---|---|
| Radical Copolymerization | Free-radical initiators | Effective with electron-accepting comonomers like styrene. | High (up to 100,000 g/mol) | rsc.org |
| Aqueous Polymerization | Water-soluble initiators | Cost-effective; uses a monomer/anhydride mixture. | High yields, dependent on conditions. | google.com |
| Group Transfer Polymerization (GTP) | Late lanthanide metallocenes | Produces polymers with precise MW and low polydispersity. | High, well-defined | nih.gov |
| Anionic Polymerization | t-Butyllithium (tBuLi) | Can achieve very high molecular weights. | 4.2–814 kDa | encyclopedia.pub |
| Coordination Polymerization | Rare earth metal amides | Forms high MW, isotactic polymers. | 65–84 kDa | encyclopedia.pub |
Mechanistic Studies and Optimization in this compound Synthesis
Elucidation of Reaction Mechanisms and Intermediates
Understanding the reaction mechanisms and identifying key intermediates are fundamental to controlling the synthesis of this compound and its esters. The initial formation of the monomer itself can be achieved via the nucleophilic addition of phosphorus trichloride (PCl₃) to the carbonyl group of an appropriate α,β-unsaturated compound. google.com
A critical step in many synthetic sequences is the conversion of dialkyl phosphonate esters to the final phosphonic acid. A widely used mild method, often called the McKenna reaction, involves dealkylation using bromotrimethylsilane (B50905) (TMSBr). beilstein-journals.orgresearchgate.net The mechanism proceeds through an oxophilic silylation, where the silicon atom attacks the phosphoryl oxygen, leading to the formation of a bis-silylated phosphonate intermediate. beilstein-journals.org This intermediate is then readily hydrolyzed in a subsequent step, typically with methanol, to yield the phosphonic acid. beilstein-journals.org
Studies of related organophosphorus reactions provide further insight into potential intermediates. In the deamination of 1-aminoalkylphosphonic acids, unstable 1-phosphonoalkylium ions have been identified as plausible reactive intermediates. mdpi.com In other transformations, such as the temperature-dependent esterification of phosphonic acids, pyrophosphonates have been detected as stable, observable intermediates that are subsequently converted to the final diester product. nih.govresearchgate.net These examples highlight the complex intermediate landscape in organophosphorus chemistry.
Strategies for Yield Improvement and Byproduct Control
Maximizing the yield of the desired product while minimizing the formation of byproducts is a central goal in chemical synthesis. In the context of this compound and its precursors, several strategies have proven effective.
For reactions that involve thermally sensitive compounds, such as the rearrangement of acetylenic intermediates to form allenylphosphonic dichlorides (a related precursor), continuous distillation of the product from the reaction mixture is a key strategy. This approach prevents product decomposition at high temperatures and significantly enhances the yield. In polymerization reactions, the optimization of initiator addition can dramatically affect the outcome. For the aqueous polymerization of IPPA, extending the initiator feed time up to ten hours was found to increase the polymer yield. google.com
When synthesizing from haloalkylphosphonate intermediates, meticulous control over the elimination step is crucial to ensure the formation of the isopropenyl group without unwanted side reactions. Furthermore, looking beyond traditional chemical methods, biotransformation processes have been noted as an environmentally friendly alternative that can reduce waste and improve yield efficiency in the synthesis of related compounds.
Analysis of Reaction Conditions on Product Purity and Selectivity
The conditions under which a reaction is performed have a profound impact on the purity and selectivity of the final product. Temperature, solvent, and reactant concentration are critical variables that must be carefully controlled.
Temperature, in particular, can serve as a switch for reaction selectivity. In the esterification of phosphonic acids with triethyl orthoacetate, for example, performing the reaction at 30°C selectively yields the monoester, whereas increasing the temperature to 90°C shifts the selectivity to favor the formation of the diester, with the monoester dropping to just 1% of the product mixture. nih.govresearchgate.net
The choice of solvent is also a determining factor. Studies have shown that reaction yields and selectivity can vary significantly between solvents like methyl tert-butyl ether (MTBE), tetrahydrofuran (B95107) (THF), and dichloromethane. nih.gov In polymerization processes, the concentration of reactants plays a direct role in the efficiency of the reaction. For the aqueous polymerization of IPPA, it was discovered that polymer conversion increased with a higher initial solids content, with the maximum conversion achieved at the highest possible concentration where the monomer solution remained homogeneous. google.com
Table 2: Effect of Reaction Conditions on Synthesis Outcomes
| Parameter | Condition | Effect | Outcome | Citation(s) |
|---|---|---|---|---|
| Temperature | 30°C vs. 90°C | Controls reaction selectivity | Monoester vs. Diester formation | nih.govresearchgate.net |
| Solvent | MTBE vs. THF vs. Dichloromethane | Affects conversion and selectivity | Varied product yields | nih.gov |
| Concentration | Low vs. High solids content | Influences polymer conversion | Higher concentration leads to higher conversion | google.com |
| Process | Continuous Distillation | Prevents product decomposition | Enhanced yield and purity | |
| Initiator Feed | Short vs. Extended (up to 10 hrs) | Affects polymer yield | Extended feed increases yield | google.com |
Polymerization and Copolymerization Behavior of Isopropenylphosphonic Acid
Homopolymerization of Isopropenylphosphonic Acid (IPPA)
The homopolymerization of this compound (IPPA) yields poly(this compound) (PIPPA), a polymer with significant applications, notably as a scale inhibitor and corrosion control agent in aqueous systems. unichemtechnologies.comfree.fr The creation of PIPPA is primarily achieved through radical chain addition polymerization, a versatile method that can be adapted to various process conditions. unichemtechnologies.com
Radical Chain Addition Polymerization Techniques
Radical chain addition polymerization is a fundamental process in polymer chemistry where a polymer chain grows by the sequential addition of monomer units to a radical center. unichemtechnologies.com For this compound, this polymerization can be conducted using several techniques, including bulk, suspension, emulsion, and solution polymerization. google.comgoogle.com
Bulk Polymerization Methodologies
Bulk polymerization is a straightforward method where the reaction is carried out using only the monomer and a monomer-soluble initiator, without any solvent. This technique is mentioned as a potential method for the polymerization of IPPA. google.comgoogle.com In this approach, the polymerization is typically initiated by heat (thermal polymerization) or a source of radicals. While specific documented examples for the bulk homopolymerization of IPPA are not extensively detailed in the provided research, the general principle involves heating the IPPA monomer in the presence of a suitable initiator to form the polymer. The viscosity of the medium increases significantly as the polymerization progresses, which can present challenges in heat and mass transfer.
Suspension and Emulsion Polymerization Approaches
Suspension and emulsion polymerization techniques are heterogeneous systems that offer advantages in controlling reaction heat and viscosity.
Suspension Polymerization: This method involves dispersing the water-insoluble monomer as droplets in a continuous aqueous phase. The polymerization occurs within these individual monomer droplets, which can be considered as tiny bulk reactors. For IPPA, a non-aqueous suspension polymerization procedure has been described. google.com In this process, anhydrous IPPA is slurried in an organic solvent like ethyl acetate, and the polymerization is initiated with an organic-soluble initiator. google.com The resulting polymer is then isolated by filtration.
Emulsion Polymerization: Emulsion polymerization is another potential route for producing poly(this compound). google.comgoogle.com In a typical oil-in-water (O/W) emulsion polymerization, the monomer is emulsified in water with the aid of a surfactant to form micelles. A water-soluble initiator generates radicals in the aqueous phase, which then migrate into the micelles to initiate polymerization. osaka-u.ac.jp The monomer droplets act as reservoirs, supplying monomer to the growing polymer particles. osaka-u.ac.jp While this method is cited as a possibility for IPPA, detailed procedures for its homopolymerization via this route are not extensively documented. However, the general framework suggests it as a viable, though less common, approach compared to solution polymerization. google.comgoogle.comosaka-u.ac.jp
Solution Polymerization in Aqueous and Non-Aqueous Media
Solution polymerization is a widely referenced and economically favorable method for producing poly(this compound). google.com This technique can be performed in both aqueous and non-aqueous environments.
Non-Aqueous Solution Polymerization: In this approach, IPPA is dissolved in an organic solvent, and polymerization is initiated by an organic-soluble initiator. google.com For example, anhydrous this compound can be polymerized in a solvent such as ethyl acetate. googleapis.com The resulting polymer, being insoluble in the organic medium, precipitates out and can be collected.
Aqueous Solution Polymerization: From an economic standpoint, aqueous solution polymerization is often preferred as it avoids the use of costly organic solvents. google.com The procedure typically involves treating an alkaline aqueous solution of IPPA with a water-soluble polymerization initiator. google.com The pH of the monomer solution is generally adjusted to a range of 3 to 10 with an aqueous base before polymerization begins. google.com The reaction is typically conducted at temperatures between 50°C and 100°C. google.com
| Polymerization Method | Medium | Initiator Type | Key Features |
| Non-Aqueous Solution | Organic Solvent (e.g., ethyl acetate) | Organic-Soluble | Polymer precipitates from solution. |
| Aqueous Solution | Water (alkaline) | Water-Soluble | Economical; avoids organic solvents. |
Influence of Initiator Systems on Poly(this compound) Formation
The choice of initiator system is critical in the radical polymerization of IPPA and depends on the chosen polymerization medium.
In aqueous systems , water-soluble initiators are employed. Conventional choices include persulfates (such as ammonium (B1175870) persulfate or sodium persulfate) and azo compounds. google.comgoogle.com
In non-aqueous systems , organic-soluble initiators are used. Benzoyl peroxide is a commonly cited example for the polymerization of IPPA in organic solvents like ethyl acetate. google.comgoogleapis.com
Research has shown that the initiator feed duration can impact the polymer yield. In aqueous solution polymerization, extending the initiator feed for up to about 10 hours has been found to increase the polymer yield. google.com The amount of initiator used is also a key parameter. A lower initiator charge can surprisingly lead to higher conversion yields, particularly when polymerizing a mixture of IPPA and its anhydride (B1165640). google.com
| Initiator Type | Polymerization System | Examples |
| Water-Soluble | Aqueous Solution | Ammonium Persulfate, Sodium Persulfate, Azo Compounds |
| Organic-Soluble | Non-Aqueous Solution/Suspension | Benzoyl Peroxide |
Polymerization of this compound Anhydride Mixtures
A significant advancement in the synthesis of poly(this compound) involves the polymerization of a mixture of this compound (IPPA) and its anhydride (IPPAA). google.com This method has been shown to produce unexpectedly high conversion yields with a lower amount of initiator compared to the polymerization of IPPA alone, especially in aqueous solutions. google.com
The polymerization is preferably conducted in an alkaline aqueous solution using a water-soluble initiator. google.com The mole ratio of IPPAA to IPPA can range from approximately 40:60 to 80:20. google.com A particularly preferred embodiment involves a monomer mixture with a 50:50 mole ratio of IPPAA to IPPA, polymerized in an aqueous solution at a pH of 4 to 7. google.com The reaction is typically carried out at a temperature between 80°C and 100°C, with an initiator concentration of about 2.5 to 5.0 mole percent fed over 4 to 10 hours. google.com This process can achieve a monomer-to-polymer conversion of around 75 mole percent. google.com
| Parameter | Preferred Condition |
| Monomer Composition | Mixture of this compound (IPPA) and this compound anhydride (IPPAA) |
| Mole Ratio (IPPAA:IPPA) | 40:60 to 80:20 |
| pH (Aqueous Solution) | 4 to 7 |
| Temperature | 80°C to 100°C |
| Initiator Concentration | 2.5 to 5.0 mole % |
| Initiator Feed Time | 4 to 10 hours |
| Resulting Conversion | ~75 mole % |
Copolymerization Strategies with this compound
This compound (IPPA) is a versatile monomer utilized in the synthesis of polymers for a variety of applications, largely due to the functional phosphonate (B1237965) group it introduces. Its copolymerization with other monomers allows for the tailoring of polymer properties to meet specific performance requirements.
Copolymerization with Hypophosphorous Acid and its Salts for Backbone Modification
A significant strategy in modifying the structure and properties of IPPA-based polymers is the copolymerization with hypophosphorous acid or its salts, such as sodium hypophosphite. google.com This approach is distinct because it incorporates phosphorus atoms directly into the polymer backbone, in addition to the pendant phosphonate groups provided by the IPPA monomer. google.comunichemtechnologies.com
The polymerization of phosphonic acid monomers like IPPA with hypophosphorous acid or its salts results in polymers that feature both pendant phosphonate groups and phosphinate groups integrated within the main polymer chain. google.com This unique structure is achieved through the reaction of the unsaturated phosphonic acid monomer with the hypophosphite source. unichemtechnologies.com The resulting polymer's architecture, containing both types of phosphorus groups, can be beneficial for applications such as scale and corrosion inhibition. google.comunichemtechnologies.com
For example, a typical synthesis involves reacting this compound with sodium hypophosphite in an aqueous solution, often initiated by a persulfate initiator at elevated temperatures. google.com The resulting polymer structure includes repeating units from IPPA, providing the pendant phosphonate functionality, and integrated phosphinate groups derived from the hypophosphite, which become part of the polymer backbone. google.com The general structure of such a polymer can be envisioned as having phosphonate groups attached to the chain and phosphinate groups connecting segments of the carbon backbone. google.com
A representative laboratory-scale synthesis is detailed in the table below:
Table 1: Example Synthesis of a Copolymer with Pendant Phosphonate and Backbone Phosphinate Groups
| Parameter | Value |
|---|---|
| This compound (IPPA) | 73.8 g (0.389 mol) |
| 50% Liquid Caustic Soda | 31.2 g (0.39 mol) |
| Sodium Hypophosphite | 4.05 g (0.038 mol) |
| Initiator (Sodium Persulfate) | 5.0 g (0.021 mol) in 20 g water |
| Reaction Temperature | 90-95°C, then 100-105°C |
| Reference | google.com |
Copolymerization with Unsaturated Carboxylic Acid Derivatives
Copolymerization of this compound with unsaturated carboxylic acids and their derivatives is a common method to produce multifunctional polymers. These copolymers combine the properties of both phosphonic and carboxylic acid groups, making them effective in various industrial applications.
Copolymers of this compound with acrylic acid (AA) and methacrylic acid are synthesized to create polymers with enhanced scale and corrosion inhibiting properties. googleapis.comcqvip.com The presence of both phosphonate and carboxylate functional groups in the same polymer chain often leads to synergistic effects. irowater.com The copolymerization can be carried out using various techniques, including solution polymerization. google.comnih.gov
These copolymers are noted for their ability to inhibit the formation of mineral scales such as calcium carbonate and calcium phosphate (B84403). googleapis.comirowater.com Terpolymers, which include a third monomer like a hydroxylated alkyl acrylate (B77674), are also developed to further optimize performance in specific environments like cooling water systems. cqvip.comgoogle.com The ratio of the monomers can be adjusted to control the properties of the final polymer. google.com
This compound can be copolymerized with maleic acid or its anhydride to produce polymers with a high density of functional groups. google.comgoogleapis.com Maleic anhydride is known for its tendency to form alternating copolymers with various comonomers. nih.govineosopen.org The anhydride groups in the resulting polymer can be readily hydrolyzed to form dicarboxylic acid units, which, along with the phosphonic acid groups from IPPA, contribute to the polymer's functionality. nih.govajchem-a.com
These copolymers are effective dispersants and scale inhibitors. irowater.comgoogleapis.com The combination of strong acid (phosphonic) and weaker acid (carboxylic) groups provides a broad range of activities. Terpolymers incorporating IPPA, maleic anhydride, and another monomer are also reported for specialized applications. google.com
Copolymerization with Hydroxylated Alkyl Acrylates
The copolymerization of this compound with hydroxylated alkyl acrylates, such as 2-hydroxypropylacrylate (HPA), is a key strategy for creating effective corrosion and scale inhibitors for water treatment. google.comirowater.com The resulting copolymers contain both phosphonate groups from IPPA and hydroxyl and carboxylate groups from the acrylate comonomer. google.com
The hydroxyl groups are thought to enhance the polymer's performance, particularly in dispersing sludges and inhibiting scale. irowater.com The molar ratio of IPPA to the hydroxylated alkyl acrylate is a critical parameter that is optimized to achieve the desired balance of properties. google.com Ratios of IPPA to the acrylate comonomer can range from approximately 3:1 to 0.5:1. google.com The synthesis is typically performed in an aqueous medium using a free-radical initiator like ammonium persulfate. google.com
An example of a synthesis for an this compound/hydroxypropylacrylate copolymer is provided in the table below.
Table 2: Example Synthesis of this compound/Hydroxypropylacrylate Copolymer
| Parameter | Value |
|---|---|
| This compound (54%) | 30.7 g (0.14 mole) |
| Hydroxypropylacrylate | 36.4 g (0.28 mole) |
| Water | 144.9 g |
| Molar Ratio (IPPA:HPA) | 0.5:1 |
| Reference | prepchem.com |
These copolymers have demonstrated efficacy in controlling deposits and corrosion in cooling water systems. googleapis.comgoogle.com Furthermore, terpolymers can be created by including a third monomer, such as acrylic acid, to further enhance the polymer's performance profile. cqvip.comgoogle.com
Copolymerization with Acrylamide (B121943) and Related Monomers
The copolymerization of this compound with acrylamide and its derivatives presents a pathway to novel polymers with combined functionalities. Acrylamide monomers, which can be prepared from acrylonitrile (B1666552), are known to participate in copolymerization reactions under various conditions, including solution, emulsion, and suspension polymerization. google.com
While direct copolymerization data for this compound and acrylamide is not extensively detailed in readily available literature, the principles of their copolymerization can be inferred from related systems. For instance, copolymers of N-isopropylacrylamide (NIPAAm), a well-known thermo-responsive monomer, with acrylic acid derivatives have been synthesized to create materials that respond to both temperature and pH. nih.govrsc.org These studies often employ free radical polymerization. mdpi.comnih.gov The reactivity ratios of acrylamide with acrylic acid have been studied, indicating that the reactivity of the monomers can be influenced by factors such as pH and monomer concentration in aqueous solutions. polimi.ituobaghdad.edu.iq
Copolymers of this compound have been prepared with other monomers, such as hydroxylated alkyl acrylates, using aqueous solution polymerization with initiators like ammonium persulfate. google.com The formation of these copolymers has been confirmed using ³¹P NMR spectroscopy, where the appearance of broad absorptions is indicative of polymer formation. google.com
| Monomer 1 | Monomer 2 | Polymerization Method | Key Findings | Reference |
| This compound | Hydroxylated alkyl acrylates | Aqueous solution polymerization | Successful copolymer formation confirmed by ³¹P NMR. | google.com |
| N-isopropylacrylamide | Propylacrylic acid | RAFT Polymerization | Resulting copolymers exhibit dual pH and temperature sensitivity. | nih.gov |
| Acrylamide | Acrylic acid | Free radical polymerization | Reactivity ratios are dependent on pH and monomer concentration. | polimi.ituobaghdad.edu.iq |
Copolymerization with Other Phosphonic Acid Monomers (e.g., Vinyl Phosphonic Acid)
This compound can be copolymerized with other phosphonic acid-containing monomers, such as vinylphosphonic acid, to create polymers with a high density of phosphonic acid groups. google.comlabpartnering.org The copolymerization of vinylphosphonic acid with other monomers can sometimes be challenging due to differences in polymerization speeds. google.com However, employing precipitation polymerization in an organic solvent that dissolves the monomers but not the resulting polymer can help to mitigate these differences and lead to copolymers with a high phosphorus content. google.com
The polymerization of vinylphosphonic acid itself can be initiated by heat, ultraviolet light, or free radical initiators at temperatures ranging from 10°C to 300°C. google.com Both neutral and acidic salts of vinylphosphonic acid can also be polymerized. google.com The resulting polyvinylphosphonic acid is soluble in water and alcohols. google.com Copolymers containing both this compound and vinylphosphonic acid units combine the properties of both monomers, leading to materials with potential applications as scale inhibitors and in other areas where high charge density is beneficial. google.com
Controlled Polymerization Techniques for this compound Monomers
To achieve polymers with well-defined architectures, controlled polymerization techniques are increasingly being employed for phosphorus-containing monomers.
Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with controlled molecular weights and narrow molecular weight distributions. googleapis.com This method has been successfully applied to phosphonate-containing monomers, demonstrating its utility for creating well-defined phosphorus-based materials. rsc.org
For instance, the RAFT polymerization of dimethyl(methacryloyloxy)methyl phosphonate (MAPC1), a monomer structurally related to this compound, has been reported. rsc.org The polymerization, carried out in a solvent like DMF at 70°C, yielded polymers with good control over molecular weight. rsc.org The choice of solvent was found to be crucial, with polarity affecting the polymerization rate and the occurrence of side reactions. rsc.org
Furthermore, the synthesis of block copolymers using a poly(dimethyl(methacryloyloxy)methyl phosphonate) (PMAPC1) macro-chain transfer agent has been demonstrated, highlighting the living character of the polymerization. rsc.org The resulting phosphonate ester-containing polymer can be subsequently hydrolyzed to yield the corresponding poly(phosphonic acid). rsc.org The direct RAFT polymerization of the unprotected (methacryloyloxy)methyl phosphonic acid has also been achieved. rsc.org The ability to create well-defined homo- and block copolymers of phosphonic acid-containing monomers opens up possibilities for designing advanced materials for various applications. nih.gov Acid can also be employed in RAFT polymerization to enhance the synthesis of multiblock copolymers by increasing the propagation rate and minimizing the required initiator concentration. rsc.org
| Monomer | RAFT Agent | Solvent | Key Findings | Reference |
| Dimethyl(methacryloyloxy)methyl phosphonate (MAPC1) | Dithioester | DMF | Controlled polymerization with predictable molecular weights. Solvent polarity influences reaction control. | rsc.org |
| (Methacryloyloxy)methyl phosphonic acid (hMAPC1) | Not specified | Not specified | Successful controlled polymerization of the unprotected acid monomer. | rsc.org |
| 4-Vinylphenylboronic acid (4-VBA) | Various CTAs | Not specified | Synthesis of well-defined homo- and block copolymers with low dispersity. | nih.gov |
Acyclic Diene Metathesis (ADMET) Polymerization and Post-Polymerization Functionalization
Acyclic Diene Metathesis (ADMET) polymerization is a step-growth polycondensation method that allows for the synthesis of polymers with precisely spaced functional groups along a polyolefin backbone. researchgate.netadvancedsciencenews.com This technique is particularly useful for creating well-defined acid-functionalized materials. researchgate.net
The synthesis of polyethylene (B3416737) with precisely spaced phosphonic acid groups has been achieved through ADMET polymerization of a protected phosphonic acid-containing diene monomer. researchgate.net The polymerization is typically carried out using a Grubbs' first-generation catalyst, followed by hydrogenation of the unsaturated polymer backbone with Wilkinson's catalyst. researchgate.net
A critical step in this process is the post-polymerization functionalization to deprotect the phosphonic acid groups. This is often achieved by reacting the polymer with bromotrimethylsilane (B50905), which quantitatively converts the phosphonate esters to phosphonic acid. researchgate.netrsc.org This "heterogeneous to homogeneous deprotection" strategy is key to obtaining the final acid-functionalized polyethylene while maintaining the precision of the polymer structure. researchgate.net This method provides exceptional control over the polymer microstructure, which is crucial for understanding structure-property relationships. researchgate.net
Post-polymerization modification is a versatile strategy for introducing a wide range of functionalities into a pre-existing polymer, potentially creating novel materials that are not accessible through direct polymerization of the corresponding functional monomers. utexas.eduresearchgate.netrsc.org
Chemical Reactivity and Derivatization Pathways of Isopropenylphosphonic Acid
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions are a key feature of the reactivity of isopropenylphosphonic acid derivatives. These reactions primarily involve the displacement of the isopropenyl group or transformations at the phosphorus center.
Replacement of the Isopropenyl Group with Amines, Alcohols, and Thiols
Derivatives like diethyl isopropenylphosphonate (DEIPP) can undergo nucleophilic substitution reactions where the isopropenyl group is replaced by various nucleophiles. This allows for the synthesis of a diverse range of phosphonate (B1237965) compounds. Amines, alcohols, and thiols are commonly employed nucleophiles for this purpose. cas.cn The general reactivity trend for these nucleophiles often follows their nucleophilicity, with amines and thiols being more nucleophilic than alcohols. libretexts.org For instance, the reaction with amines can lead to the formation of aminophosphonates, while thiols can yield thiophosphonates. cas.cnlibretexts.org The reaction conditions, such as the choice of solvent and the use of a base, are critical for activating the nucleophile and facilitating the substitution. libretexts.org
Table 1: Nucleophilic Substitution Reactions
| Nucleophile | Product Type | Notes |
|---|---|---|
| Amines | Aminophosphonates | Can be challenging due to the basicity of amines, potentially leading to side reactions. libretexts.org |
| Alcohols | Alkoxyphosphonates | Often requires conversion of the alcohol to the more nucleophilic alkoxide. libretexts.org |
| Thiols | Thiophosphonates | Thiols are generally strong nucleophiles, facilitating this transformation. libretexts.org |
Investigating Contradictions in Reported Reactivity and Reaction Pathways
Discrepancies in the reported reactivity of this compound derivatives in nucleophilic substitution reactions can often be attributed to variations in experimental conditions. Factors such as solvent polarity, reaction temperature, and the presence or absence of a catalyst can significantly influence the reaction outcome, leading to competing pathways like elimination versus substitution.
Systematic studies are necessary to resolve these contradictions. Such investigations should involve:
Solvent Effects: Comparing reaction outcomes in aprotic solvents (e.g., DMF) versus protic solvents (e.g., ethanol).
Catalyst Screening: Evaluating the efficiency of different transition-metal catalysts, such as palladium or copper complexes, which can alter reaction pathways.
Byproduct Analysis: Utilizing techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify byproducts, thereby elucidating competing reaction mechanisms.
Oxidation and Reduction Transformations
The isopropenyl group and the phosphorus center are both susceptible to oxidation and reduction, opening pathways to other important classes of organophosphorus compounds.
Conversion to Phosphonic Acids or Phosphine (B1218219) Derivatives
This compound and its esters can be transformed through redox reactions. Oxidation of the compound can yield other phosphonic acids. Common oxidizing agents used for such transformations include hydrogen peroxide and potassium permanganate.
Conversely, reduction of the phosphonic acid or its esters can lead to the formation of phosphine derivatives. Potent reducing agents like lithium aluminum hydride are typically required for this conversion. The reduction of phosphine oxides to phosphines is a crucial transformation in organophosphorus chemistry, and various methods using silanes or other reducing agents have been developed for this purpose. organic-chemistry.org
Table 2: Oxidation and Reduction Reactions
| Transformation | Reagent Example | Product Class |
|---|---|---|
| Oxidation | Hydrogen Peroxide, Potassium Permanganate | Phosphonic Acids |
| Reduction | Lithium Aluminum Hydride | Phosphine Derivatives |
Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions provide a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, and vinylphosphonates like this compound are viable substrates for such transformations. eie.grwikipedia.org
Influence of Electronic Nature on Reactivity in Metal-Catalyzed Couplings
The electronic properties of this compound significantly influence its reactivity in metal-catalyzed cross-coupling reactions, such as the Heck or Suzuki-Miyaura reactions. mdpi.com The isopropenyl group's electron-withdrawing effect enhances the electrophilicity of the phosphorus atom. In reactions like the Heck coupling, which typically involves the reaction of an unsaturated halide with an alkene catalyzed by palladium, the electronic nature of the alkene substrate is critical. wikipedia.orgorganic-chemistry.org Alkenes bearing electron-withdrawing groups, like the phosphonate moiety in this compound, are often ideal substrates. wikipedia.org
In Suzuki-Miyaura coupling, the electronic effects of substituents on the coupling partners can impact reaction efficiency. mdpi.com For phosphonates, electron-deficient aryl groups have been shown to improve coupling yields, partly by stabilizing transient metal-phosphonate intermediates. This suggests that the inherent electronic properties of the isopropenylphosphonate structure would play a key role in the kinetics and outcome of such cross-coupling reactions. The development of catalysts, including nickel and palladium complexes, has expanded the scope of these C-P cross-coupling reactions, allowing for the synthesis of a wide array of organophosphorus compounds under various conditions. nih.govbeilstein-journals.orgbeilstein-journals.org The choice of catalyst and ligands can be crucial, as their steric and electronic properties play a significant role in the catalytic activity. eie.gr
Advanced Characterization and Spectroscopic Analysis of Isopropenylphosphonic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural analysis of organophosphorus compounds. The presence of the phosphorus-31 (³¹P) nucleus, which is 100% naturally abundant and has a spin of ½, provides a direct probe into the chemical environment of the phosphonate (B1237965) group. wikipedia.org
³¹P NMR for Phosphorus Environment and Polymer Formation Monitoring
³¹P NMR spectroscopy offers a distinct window into the chemical environment of the phosphorus atom. The chemical shift (δ) is highly sensitive to the electronic environment, including the nature of substituents and the state of protonation or esterification. For monomeric isopropenylphosphonic acid, the ³¹P chemical shift is expected in the typical range for alkyl phosphonic acids.
During the polymerization of vinylphosphonic acid, a close analog, changes in the ³¹P NMR spectrum are observed. The broad signal of the resulting poly(vinylphosphonic acid) (PVPA) appears at a different chemical shift compared to the monomer. researchgate.netfigshare.com For instance, studies on PVPA have reported ³¹P NMR signals around δ = 32.1 ppm (in D₂O), which can be used to monitor the conversion of the monomer to the polymer. researchgate.net Furthermore, ³¹P NMR is effective in detecting side reactions, such as the formation of phosphonic acid anhydrides (P-O-P linkages) during thermal treatment or in non-aqueous polymerization conditions, which resonate at different chemical shifts. rsc.orgnih.gov This makes ³¹P NMR an essential technique for monitoring the polymerization of this compound, verifying the structure of the resulting polymer, and identifying any structural irregularities. nih.govresearchgate.net
¹³C NMR for Carbon Skeleton and Functional Group Identification
¹³C NMR spectroscopy provides detailed information about the carbon framework of this compound. A key feature in the ¹³C NMR spectrum of organophosphonates is the presence of coupling between the phosphorus and carbon atoms (J-coupling). jeol.com The magnitude of the coupling constant depends on the number of bonds separating the two nuclei.
One-bond coupling (¹JCP): This coupling is typically large, often exceeding 100 Hz, and is characteristic of the carbon atom directly bonded to the phosphorus atom. jeol.comjeol.com
Two-bond coupling (²JCP): Coupling to the vinyl carbons will also be observed, providing valuable connectivity information.
Three-bond coupling (³JCP): Coupling may also be observed with the methyl carbon.
The disappearance of the vinyl carbon signals (typically in the range of 120-140 ppm) and the appearance of new signals corresponding to the saturated polymer backbone are clear indicators of successful polymerization. figshare.com
| Carbon Atom | Expected Chemical Shift (δ, ppm) | Expected Coupling Constant (Hz) |
|---|---|---|
| C-P | ~135-145 | ¹JCP ≈ 130-170 |
| =CH₂ | ~125-135 | ²JCP ≈ 5-15 |
| -CH₃ | ~15-25 | ³JCP ≈ 5-10 |
Multidimensional NMR for Structural Elucidation
Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning signals and elucidating the detailed structure of this compound and its derivatives.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of proton signals to their corresponding carbons.
Covariance NMR: Advanced processing techniques like Unsymmetrical/Generalized Indirect Covariance (U/GIC) can be used to calculate a carbon-phosphorus 2D spectrum from ¹H-¹³C and ¹H-³¹P data, providing a direct C-P correlation map even without direct measurement. nih.gov
These multidimensional methods are crucial for confirming the structure of novel derivatives and for detailed microstructural analysis of polymers derived from this compound. biorxiv.org
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule based on their characteristic vibrational frequencies.
Identification of Characteristic Vibrational Modes (P=O, C=C)
For this compound, the IR spectrum is dominated by absorptions from the phosphonic acid group and the carbon-carbon double bond.
Phosphonic Acid Group Vibrations: The P=O (phosphoryl) stretching vibration gives rise to a strong and prominent absorption band, typically found in the 1150-1250 cm⁻¹ region. The exact position can be influenced by hydrogen bonding. The P-O-H moiety also produces characteristic bands, including P-OH stretching (around 910-1040 cm⁻¹) and broad O-H stretching absorptions from extensive hydrogen bonding (typically 2500-3300 cm⁻¹). nih.govresearchgate.net The 900-1200 cm⁻¹ range is often complex due to various overlapping P-O stretching vibrations. nih.govresearchgate.net
Isopropenyl Group Vibrations: The C=C stretching vibration of the isopropenyl group is expected to produce a distinct absorption band in the 1640-1680 cm⁻¹ region. libretexts.org Additionally, C-H stretching vibrations from the vinyl (=CH₂) and methyl (-CH₃) groups will appear in the 2850-3100 cm⁻¹ range. libretexts.orglibretexts.org
Monitoring the disappearance or significant reduction in the intensity of the C=C stretching band at ~1650 cm⁻¹ is a straightforward way to follow the progress of polymerization.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| P=O | Stretching | 1150 - 1250 | Strong |
| P-OH | Stretching | 910 - 1040 | Medium-Strong |
| O-H | Stretching (H-bonded) | 2500 - 3300 | Broad, Strong |
| C=C | Stretching | 1640 - 1680 | Medium |
| =C-H | Stretching | 3020 - 3100 | Medium |
Mass Spectrometry Techniques
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and can provide structural information through the analysis of fragmentation patterns. Due to the high polarity and low volatility of phosphonic acids, "soft" ionization techniques are preferred.
Electrospray Ionization (ESI): ESI is an ideal technique for analyzing phosphonic acids as it generates ions directly from a solution with minimal fragmentation. wikipedia.orgcreative-proteomics.com this compound can be analyzed in either positive or negative ion mode.
Negative Ion Mode: This mode is often highly effective for acidic compounds, typically yielding a prominent pseudomolecular ion corresponding to the deprotonated molecule, [M-H]⁻.
Positive Ion Mode: In this mode, the protonated molecule, [M+H]⁺, or adducts with cations like sodium, [M+Na]⁺, may be observed. nih.gov
Tandem Mass Spectrometry (MS/MS): To gain structural information, the pseudomolecular ion can be selected and subjected to collision-induced dissociation (CID). The fragmentation of phosphonic acids and their esters is complex, but common fragmentation pathways include the neutral loss of the phosphoric acid moiety (H₃PO₃) or water. nih.gov The analysis of these fragment ions helps to confirm the structure of the parent molecule and identify unknown derivatives or impurities.
GC-MS for Metabolite and Byproduct Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, due to the low volatility and polar nature of phosphonic acids, including this compound, direct analysis by GC-MS is challenging. researchgate.net Therefore, a derivatization step is typically required to convert the analyte into a more volatile and less polar derivative. nih.gov
Common derivatization reagents for phosphonic acids include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or diazomethane and its derivatives. nih.govnih.gov The derivatization process replaces the acidic protons of the phosphonic acid group with non-polar functional groups, such as trimethylsilyl (B98337) (TMS) groups, rendering the molecule suitable for GC analysis.
The GC-MS analysis of derivatized this compound would involve the following general steps:
Derivatization: The sample containing this compound is treated with a suitable derivatizing agent.
Gas Chromatography: The derivatized sample is injected into the GC, where it is vaporized and separated based on its boiling point and affinity for the stationary phase of the GC column.
Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound.
Table 1: General GC-MS Parameters for the Analysis of Derivatized Phosphonic Acids
| Parameter | Typical Value/Condition |
| Column | PE-5MS (or equivalent) |
| Injection Temperature | 250 °C |
| Oven Program | Isothermal at 75 °C, then ramped to 280 °C |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) |
| Mass Analyzer | Quadrupole or Ion Trap |
This table represents typical parameters and may require optimization for specific applications.
LC-MS for Complex Mixture Analysis and Pathway Identification
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique that is well-suited for the analysis of polar and non-volatile compounds like this compound in complex matrices. nih.govwindows.netwindows.net Unlike GC-MS, LC-MS generally does not require derivatization, allowing for a more direct analysis of the analyte in its native form.
In LC-MS, the sample is first separated by liquid chromatography, and the eluent is then introduced into the mass spectrometer. Various LC techniques can be employed, such as reversed-phase chromatography, hydrophilic interaction liquid chromatography (HILIC), or ion-exchange chromatography, to achieve optimal separation of phosphonic acids from other components in the mixture. nih.govwindows.netwindows.net
The mass spectrometer can be operated in different modes, such as full scan mode to obtain a mass spectrum of the eluting compounds or selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for enhanced selectivity and sensitivity in quantitative analysis. windows.netwindows.net
LC-MS/MS, a tandem mass spectrometry technique, is particularly valuable for structural elucidation and pathway identification. In LC-MS/MS, a precursor ion corresponding to the molecule of interest is selected, fragmented, and the resulting product ions are detected. This provides structural information and allows for the confident identification of compounds in complex mixtures.
Publicly available data from resources like PubChem provide predicted collision cross-section (CCS) values for different adducts of this compound. uni.lu This information is crucial for the development of LC-MS methods and for the identification of the compound in experimental data.
Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]+ | 123.02056 | 124.5 |
| [M+Na]+ | 145.00250 | 132.5 |
| [M-H]- | 121.00600 | 121.5 |
| [M+NH4]+ | 140.04710 | 146.1 |
| [M+K]+ | 160.97644 | 131.9 |
| [M+H-H2O]+ | 105.01054 | 119.2 |
Data sourced from PubChem CID 557541. uni.lu These values are predicted and serve as a reference for method development.
X-ray Crystallography
Determination of Solid-State Molecular Structure and Stereochemistry
The process of X-ray crystallography involves irradiating a single crystal of the compound with a beam of X-rays and analyzing the resulting diffraction pattern. nih.gov The diffraction pattern is a unique fingerprint of the crystal's internal structure, from which an electron density map can be generated. By fitting the known atoms of the molecule into this map, a detailed three-dimensional model of the molecule can be constructed. nih.gov
For this compound and its derivatives, X-ray crystallography can provide critical insights into:
Molecular Conformation: The preferred spatial arrangement of the atoms in the solid state.
Intermolecular Interactions: The presence and nature of hydrogen bonds, van der Waals forces, and other non-covalent interactions that govern the crystal packing.
Stereochemistry: In the case of chiral derivatives, X-ray crystallography can be used to determine the absolute configuration of the stereocenters.
While a specific crystal structure for this compound is not available in the reviewed public literature, the structures of numerous other phosphonic acids and their derivatives have been determined using this technique. beilstein-journals.org For example, the crystal structure of methylphosphonic acid reveals a distorted tetrahedral geometry around the phosphorus atom. beilstein-journals.org The existence of a crystalline salt, cis-Propenylphosphonic Acid (R)-(+)-a-Methylbenzylamine Salt, which is an isomer, suggests that this compound and its derivatives are amenable to crystallization and subsequent X-ray diffraction analysis. pharmaffiliates.com
Table 3: General Steps in X-ray Crystallography
| Step | Description |
| Crystallization | Growing a high-quality single crystal of the compound. |
| Data Collection | Mounting the crystal and exposing it to an X-ray beam to collect diffraction data. |
| Structure Solution | Using the diffraction data to determine the phases and calculate an initial electron density map. |
| Structure Refinement | Fitting the atomic model to the electron density map and refining the atomic positions and other parameters. |
The structural information obtained from X-ray crystallography is invaluable for understanding the structure-activity relationships of this compound and its derivatives, and for the rational design of new compounds with specific properties.
Computational and Theoretical Studies of Isopropenylphosphonic Acid
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to understand the electronic structure, geometry, and reactivity of isopropenylphosphonic acid. These calculations can provide a wealth of information, from the distribution of electrons within the molecule to the energetics of chemical reactions.
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. This approach offers a good balance between accuracy and computational cost, making it suitable for studying molecules of the size and complexity of this compound.
DFT calculations can predict various electronic properties that are crucial for understanding the reactivity of this compound. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO gap is a key indicator of chemical reactivity; a smaller gap generally suggests higher reactivity. The distribution of these frontier orbitals can pinpoint the likely sites for nucleophilic and electrophilic attack.
Furthermore, DFT can be used to compute molecular electrostatic potential (MEP) maps, which visualize the charge distribution on the molecule's surface. These maps are invaluable for predicting how this compound will interact with other molecules, highlighting regions that are electron-rich (negatively charged) and electron-poor (positively charged). Such information is critical for understanding intermolecular interactions and the initial steps of chemical reactions.
Table 1: Predicted Electronic Properties of this compound using DFT (Note: The following data is illustrative and represents the type of information that can be obtained from DFT calculations. Actual values would depend on the specific level of theory and basis set used.)
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -8.5 eV | Indicates the energy of the outermost electrons, related to the molecule's ability to donate electrons. |
| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy unoccupied orbital, related to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 7.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
Quantum chemical calculations are instrumental in elucidating the detailed mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction pathways, including the structures of intermediates and, crucially, the transition states.
The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. Locating the transition state structure and calculating its energy allows for the determination of the activation energy, which is a key factor governing the reaction rate. For example, in the polymerization of this compound, DFT calculations could be used to model the initiation, propagation, and termination steps, providing insights into the stereochemistry and regioselectivity of the process.
Frequency calculations are also performed on the optimized geometries of reactants, products, and transition states. A key characteristic of a true transition state is the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate.
Computational methods can predict various spectroscopic parameters for this compound, which can be compared with experimental data to confirm the molecular structure and aid in the interpretation of spectra.
NMR Spectroscopy: DFT calculations can predict the nuclear magnetic resonance (NMR) chemical shifts (e.g., ¹H, ¹³C, ³¹P) and coupling constants. These predictions can be highly valuable in assigning the peaks in experimental NMR spectra, especially for complex molecules or for distinguishing between different isomers or conformers.
Table 2: Predicted Spectroscopic Data for this compound (Note: This table provides an example of the kind of spectroscopic data that can be generated computationally.)
| Spectroscopic Parameter | Predicted Value | Experimental Correlation |
|---|---|---|
| ³¹P NMR Chemical Shift | 18.5 ppm | Can be compared with experimental ³¹P NMR spectra to identify the phosphorus environment. |
| ¹³C NMR Chemical Shift (C=C) | 130-140 ppm | Helps in assigning the signals of the vinylic carbons in the ¹³C NMR spectrum. |
| P=O Stretching Frequency (IR) | 1250 cm⁻¹ | Corresponds to the strong absorption band for the phosphonyl group in the experimental IR spectrum. |
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations focus on the electronic structure of a single molecule or a small number of interacting molecules, molecular modeling and dynamics simulations are used to study the behavior of larger systems, such as polymers or molecules in solution, over time.
This compound, like many molecules, can exist in different spatial arrangements or conformations due to the rotation around its single bonds. Molecular mechanics force fields can be used to perform a conformational analysis to identify the most stable conformers and the energy barriers between them. Understanding the preferred conformation is important as it can influence the molecule's reactivity and its interactions with other molecules.
Molecular dynamics (MD) simulations can provide a more dynamic picture of the conformational landscape. In an MD simulation, the motion of each atom in the system is calculated over time by solving Newton's equations of motion. This allows for the exploration of the different conformations accessible to the molecule at a given temperature and the study of intermolecular interactions, such as hydrogen bonding, between this compound molecules or with solvent molecules.
For polymers derived from this compound, molecular dynamics simulations are an invaluable tool for understanding their structure and properties at the nanoscale. By simulating a system containing multiple polymer chains, researchers can investigate:
Polymer Morphology: At a larger scale, simulations can predict how the polymer chains pack together to form the bulk material. This can reveal whether the polymer is amorphous or has regions of crystalline order, which in turn affects its mechanical and thermal properties.
Interactions with Other Molecules: Simulations can model the interaction of the polymer with other components in a composite material or its behavior at an interface. For example, the interaction of poly(this compound) with metal surfaces can be studied to understand its role as a corrosion inhibitor or adhesion promoter.
These simulations provide a molecular-level understanding of the macroscopic properties of materials containing this compound, guiding the design of new materials with tailored functionalities.
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity or environmental fate. wikipedia.org These models are valuable for predicting the properties of new or untested chemicals, thereby reducing the need for extensive experimental testing. wikipedia.org For organophosphorus compounds like this compound, QSAR models can provide insights into their potential bioactivity and environmental impact.
Predictive Studies for Bioactivity and Environmental Fate
Predictive Studies for Bioactivity:
QSAR models for organophosphates have been developed to predict acute oral toxicity, often expressed as the median lethal dose (LD50). nih.govtandfonline.combas.bg These models are typically built using a dataset of diverse organophosphate compounds and employ statistical methods like multiple linear regression (MLR) and artificial neural networks (ANN). nih.gov
One study on organophosphates identified several key molecular descriptors that are significant in predicting oral acute toxicity. nih.gov These descriptors, which could be used to estimate the potential bioactivity of this compound, include:
ALOGP2: A measure of the hydrophobicity of the molecule.
RDF030u (Radial Distribution Function): A descriptor related to the 3D arrangement of atoms.
RDF065p (Radial Distribution Function): Another 3D descriptor reflecting atomic properties.
GATS5m (Geary Autocorrelation): A 2D descriptor that considers the spatial distribution of atomic masses.
A Back-Propagation Artificial Neural Network (BPANN) model utilizing these descriptors showed high predictive accuracy for a set of organophosphates, with a squared correlation coefficient (R²) of 0.9999 and a low root mean square error (RMSE) of 0.00168. nih.gov
Another QSAR study focusing on the acute oral toxicity of organophosphates in rats developed a model using genetic algorithm-based multiple linear regression (GA-MLR). tandfonline.com This model highlighted the importance of descriptors such as the number of hydrogen bond donors (NumHDonors) and partial charge properties (PEOE_VSA). tandfonline.com The model demonstrated good predictive capability with an external test set coefficient of determination (R²ext) of 0.7360. tandfonline.com An increase in the number of hydrogen bond donors was found to decrease toxicity. tandfonline.com
A different QSAR investigation on phosphonates to predict toxicity identified molecular volume (V), the charge of the most electronegative atom (q), and the energy of the highest occupied molecular orbital (EHOMO) as critical descriptors. researchgate.net The resulting model showed a good correlation with experimental data, with an R² of 82.71%. researchgate.net
The table below summarizes the types of descriptors used in various QSAR models for organophosphates and phosphonates, which could be applied to predict the bioactivity of this compound.
| Model Type | Predicted Endpoint | Key Descriptor Types | Statistical Method | Model Performance (R²) |
| Organophosphates | Oral Acute Toxicity (LD50) | Hydrophobicity, 3D structure, 2D autocorrelation | BPANN | 0.9999 |
| Organophosphates | Rat Acute Toxicity | Hydrogen bond donors, Partial charges | GA-MLR | 0.7451 |
| Phosphonates | Toxicity | Molecular volume, Atomic charge, Molecular orbital energy | MLR | 0.8271 |
Predictive Studies for Environmental Fate:
While QSAR models are recognized as important tools for assessing the environmental fate of chemicals, specific predictive models for this compound are scarce in the literature. researchgate.net The environmental fate of a chemical encompasses processes like biodegradation, soil sorption, and hydrolysis.
General QSAR and expert systems are available for predicting physicochemical properties that influence environmental fate, such as the octanol-water partition coefficient, aqueous solubility, and bioconcentration factor. researchgate.netnih.govnih.gov However, the application of these general models to a specific compound like this compound would require a dedicated study to ensure the compound falls within the model's applicability domain.
The degradation of phosphonates in the environment is known to be challenging due to the stability of the carbon-phosphorus bond. mdpi.com Microorganisms have, however, evolved enzymatic pathways to degrade some phosphonates, particularly in phosphate-limited environments. mdpi.com QSAR models could potentially predict the susceptibility of this compound to microbial degradation by correlating structural features with known degradation rates of analogous compounds.
The table below outlines the environmental fate parameters that can be predicted by general QSAR models and their relevance to this compound.
| Environmental Fate Parameter | Relevance to this compound | Potential QSAR Descriptors |
| Biodegradation | Predicts the persistence of the compound in the environment. | Molecular size, presence of functional groups, electronic properties. |
| Soil Sorption (Koc) | Indicates the likelihood of the compound to bind to soil particles, affecting its mobility. | Hydrophobicity (logP), charge, polar surface area. |
| Bioconcentration Factor (BCF) | Estimates the potential for the compound to accumulate in aquatic organisms. | Hydrophobicity (logP), molecular size. |
Due to the lack of specific QSAR studies for this compound's environmental fate, any predictions would be based on models for broader chemical classes and should be interpreted with caution.
Applications of Isopropenylphosphonic Acid and Its Derivatives in Advanced Materials and Systems
Polymeric Material Development
The unique chemical nature of isopropenylphosphonic acid and its esters enables their use in modifying and enhancing the properties of various polymers. Their applications range from improving safety features to imparting novel functionalities.
Flame Retardant Additives for Polymer Matrices
The incorporation of phosphorus-containing compounds is a well-established strategy for imparting flame retardancy to polymers. This compound derivatives have been investigated for this purpose, offering a reactive approach to creating inherently flame-retardant materials. By copolymerizing these monomers into the main polymer chain, leaching of the flame-retardant additive is prevented, ensuring permanent protection.
A notable example is the synthesis of an intrinsically flame-retardant copolymer of acrylonitrile (B1666552) (AN) with isopropenyl-phosphonic acid dimethyl ester (IPADE). Research has shown that the integration of IPADE into the polyacrylonitrile (B21495) (PAN) backbone significantly enhances its thermal stability and flame retardancy. researchgate.net The phosphonate (B1237965) groups are believed to act in both the condensed and gaseous phases during combustion. In the condensed phase, they promote the formation of a protective char layer, which insulates the underlying material from heat and oxygen. In the gas phase, phosphorus-containing radicals can interrupt the chemical reactions of combustion. scispace.com
The effectiveness of IPADE in polyacrylonitrile is demonstrated by key flammability metrics. The Limiting Oxygen Index (LOI), which is the minimum oxygen concentration required to support combustion, increases significantly with the incorporation of the phosphonate monomer. Furthermore, cone calorimetry data reveals a substantial reduction in the peak heat release rate (pHRR) and total heat release (THR), indicating a significant decrease in the fire hazard associated with the material. researchgate.net
| Material | IPADE Content (wt%) | LOI (%) | Peak Heat Release Rate (pHRR) Reduction (%) | Total Heat Release (THR) Reduction (%) |
|---|---|---|---|---|
| PAN | 0 | 18.6 | - | - |
| P(AN-co-IPADE) | 20.4 | 31.0 | 80 | 80 |
Polymer Plasticizers for Enhanced Mechanical Properties
Plasticizers are additives that increase the flexibility and durability of a material by reducing the intermolecular forces between polymer chains. kinampark.com Organophosphorus compounds, particularly phosphate (B84403) and phosphonate esters, can function as effective plasticizers, often imparting additional benefits such as flame retardancy. mdpi.com These molecules position themselves between polymer chains, increasing the "free volume" and allowing the chains to move more freely, which lowers the glass transition temperature (Tg) and modulus of the material. specialchem.com
While specific research on this compound as a primary plasticizer is limited, the broader class of phosphonates has been shown to enhance the mechanical properties of polymers. For example, the addition of various phosphate and phosphonate plasticizers to epoxy composites has been demonstrated to significantly increase their flexibility and impact strength. mdpi.com The polar P=O group in the phosphonate can interact with polymer chains, ensuring good compatibility, while the organic side groups contribute to the plasticizing effect. kinampark.com The incorporation of such plasticizers can lead to a marked improvement in properties like tensile strength, resistance to bending stress, and impact strength. mdpi.com
| Property | Unplasticized Epoxy Polymer | Epoxy with Tris(2-chloroethyl) phosphate (TCEP) | Epoxy with Tris(1-chloro-2-propyl) phosphate (TCPP) |
|---|---|---|---|
| Resistance to Bending Stress (MPa) | 105 | 131 (+25%) | 138 (+31%) |
| Impact Strength (kJ/m²) | 10 | 20 (+100%) | 40 (+300%) |
| Tensile Strength (MPa) | 50 | 69 (+38%) | 73 (+46%) |
Development of Shape Memory Hydrogels
Shape memory hydrogels are a class of smart materials that can be programmed into a temporary shape and can then recover their original, permanent shape upon exposure to an external stimulus such as temperature, pH, or specific ions. mdpi.com this compound (IPPA) has been utilized in the creation of novel shape memory hydrogels with unique, ion-responsive properties.
In one study, a shape memory hydrogel was prepared by the one-step copolymerization of this compound (IPPA) and acrylamide (B121943) (AM). The shape memory effect in this system is induced by the interaction between the phosphate groups of the IPPA units and ferric ions (Fe³⁺). These metal-phosphate interactions act as physical crosslinks, forming a secondary network that stabilizes a temporary shape. The original shape can be recovered by disrupting these ionic crosslinks, for instance, by reducing the ferric ions to ferrous ions (Fe²⁺), which have a lower affinity for the phosphate groups, or by introducing a competing complexing agent.
A significant feature of these IPPA-based hydrogels is the dramatic and controllable change in their mechanical properties upon the introduction of the metal ions. The elastic modulus of the hydrogel can be increased by over an order of magnitude, transforming it from a very soft material to a much stiffer one. This tunability is crucial for applications where mechanical strength in the temporary state is required.
| Condition | Elastic Modulus (kPa) |
|---|---|
| As-prepared hydrogel (no Fe³⁺) | 2 |
| Hydrogel with Fe³⁺ | 70 |
Synthesis of Phosphonate-Functionalized Biodegradable Polycarbonates
Biodegradable polymers, such as aliphatic polycarbonates, are of great interest for biomedical applications due to their biocompatibility and ability to break down into non-toxic products in the body. researchgate.net The functionalization of these polymers with phosphonate groups can introduce new properties, such as improved adhesion to bone or the ability to chelate metal ions. However, synthesizing such polymers presents a challenge.
A successful strategy for creating well-defined phosphonate-functionalized polycarbonates involves the organocatalyzed ring-opening polymerization (ROP) of novel phosphonate-based cyclic carbonate monomers. researchgate.netmdpi.com This method allows for precise control over the polymer's molecular weight and structure. The process begins with the synthesis of a cyclic carbonate monomer that already contains a pendant phosphonate group. mdpi.com This functional monomer can then be polymerized, either on its own or with other cyclic monomers, to produce the desired phosphonate-functionalized polycarbonate. mdpi.com
This ROP technique is a versatile approach to creating biodegradable polycarbonates with tailored functionalities. mdpi.com Alternative methods include post-polymerization modification, where a pre-made polycarbonate with reactive groups is later functionalized with phosphonate moieties using "click" chemistry. researchgate.netresearchgate.net These synthetic routes open the door to a wide range of biodegradable materials with potential applications in drug delivery and tissue engineering. researchgate.net
Design of Polymer Electrolyte Membranes with Phosphonic Acid Groups
Polymer electrolyte membranes (PEMs) are critical components of fuel cells, responsible for conducting protons from the anode to the cathode while preventing the passage of fuel and oxidant. researchgate.net While sulfonic acid-based polymers like Nafion® have been dominant, there is significant interest in developing membranes that can operate at higher temperatures (>80°C) and under low humidity conditions to improve efficiency and reduce system complexity.
Polymers containing phosphonic acid groups are promising candidates for such applications. The phosphonic acid group (–PO₃H₂) is amphoteric and can facilitate proton transport through a self-dissociation mechanism, which is less dependent on water than the transport mechanism in sulfonic acid-based systems. This intrinsic proton conductivity makes phosphonic acid-based membranes suitable for operation at intermediate temperatures (100 to 200°C) under anhydrous or low-humidity conditions. researchgate.net
Polymers derived from monomers like this compound or its close analog, vinylphosphonic acid, can be used to create these membranes. The thermal stability of the phosphonic acid groups is a key factor; studies on related poly(vinylbenzylphosphonic acid) systems show they are stable up to about 140°C, above which self-condensation of the acid groups can occur. researchgate.net The design of these polymers often involves creating nanostructures, such as layered domains of phosphonic acid groups, to form efficient proton-conducting channels. researchgate.net
Water Treatment and Corrosion Control Technologies
Phosphonates are widely used in industrial water treatment due to their effectiveness as scale and corrosion inhibitors. nih.gov They function by sequestering metal ions like calcium and magnesium, preventing the formation of insoluble mineral scales, and by adsorbing onto metal surfaces to form a protective film that inhibits corrosion. nih.gov
Water-soluble copolymers based on this compound have been specifically developed for these applications. google.comcortecvci.com A patent describes copolymers of this compound with other monomers, such as hydroxylated alkyl acrylates (e.g., 2-hydroxypropylacrylate) or acrylic acid, for use in controlling the deposition of scale-forming precipitates and inhibiting the corrosion of metal parts in water systems like cooling towers and boilers. google.com
These copolymers are effective at very low concentrations, typically in the range of 0.1 to 500 parts per million. google.com The phosphonic acid groups provide strong chelating sites for scale-forming cations, while the copolymer structure helps to disperse any crystals that do form, preventing them from adhering to surfaces. The performance of these copolymers can be further enhanced by using them in combination with other water treatment chemicals, such as inorganic phosphoric acids or polyvalent metal salts. google.com
| Copolymer Composition | Application | Function | Effective Concentration Range (ppm) |
|---|---|---|---|
| This compound / 2-hydroxypropylacrylate | Cooling water systems, Boiler systems | Scale and Corrosion Inhibitor | 10 - 20 |
| This compound / 2-hydroxypropylacrylate / Acrylic acid | Cooling water systems, Boiler systems | Scale and Corrosion Inhibitor | 10 - 20 |
Scale Inhibition in Aqueous Systems (e.g., Calcium Carbonate, Calcium Sulfate (B86663), Calcium Phosphate)
The formation and deposition of mineral scales, such as calcium carbonate, calcium sulfate, and calcium phosphate, are persistent problems in industrial water systems, leading to reduced efficiency and equipment failure. Copolymers of this compound have been developed as effective scale inhibitors. google.com These water-soluble polymers interfere with the precipitation of scale-forming salts, controlling their deposition. google.com
The mechanism of phosphonate-based inhibitors involves several actions. They exhibit a "threshold effect," where they can prevent the precipitation of mineral salts even at sub-stoichiometric concentrations. nih.gov The phosphonate groups adsorb onto the active growth sites of mineral scale crystals, distorting the crystal lattice and preventing further growth. nih.gov Additionally, the polymer backbone can chelate calcium ions (Ca²⁺), further inhibiting their ability to combine with anions like carbonate and sulfate to form scale. researchgate.net This multifaceted approach makes them potent inhibitors for common scales found in industrial circulating cooling water. nih.govresearchgate.net While many phosphonates are effective against calcium carbonate, their performance can vary for other scales like calcium sulfate. mdpi.com
The table below summarizes the primary mechanisms by which this compound derivatives inhibit common scales.
| Scale Type | Inhibition Mechanism |
| Calcium Carbonate (CaCO₃) | Threshold effect, crystal lattice distortion, chelation of Ca²⁺ ions. nih.gov |
| Calcium Sulfate (CaSO₄) | Adsorption onto crystal surfaces, preventing further growth. mdpi.com |
| Calcium Phosphate (Ca₃(PO₄)₂) | Surface adsorption and interference with crystal nucleation and growth. researchgate.net |
Corrosion Inhibition in Metal Water Systems (e.g., Cooling and Boiler Systems)
In addition to scale control, copolymers containing this compound are utilized to inhibit the corrosion of metal parts in water systems. google.com Phosphonates are widely used in cooling water treatments to prevent corrosion by forming a protective film on the metal surface. researchgate.net This film acts as a passivation layer, creating a barrier between the metal and the corrosive aqueous environment. researchgate.net
The inhibition process occurs through chemisorption of the phosphonic acid groups onto the metal surface. researchgate.net This forms a thin, durable film that obstructs the electrochemical reactions responsible for corrosion. fineamin.comrcslgroup.com Phosphonates can act as anodic inhibitors, and their effectiveness is often enhanced when used in combination with cathodic inhibitors like zinc compounds, providing synergistic protection. fineamin.comchemtreat.com The high dispersant capacity of these polymers also helps prevent corrosion by minimizing deposit formation on surfaces, under which localized corrosion can occur. fineamin.com
Surface Chemistry and Nanomaterials
The strong interaction between phosphonic acid groups and metal oxide surfaces makes this compound a valuable molecule for modifying the surface properties of nanomaterials and developing advanced coatings. nih.gov
Functionalization and Stabilization of Metal Oxide Nanoparticles
Phosphonic acids are recognized for their strong affinity for hydroxylated surfaces, making them excellent choices for functionalizing metal oxide nanoparticles. researchgate.net The phosphonate group can act as a robust anchoring agent, binding to the nanoparticle surface.
Magnetite (Fe₃O₄): Phosphonates are a preferred anchoring group for coating magnetite nanomaterials. mdpi.com Poly(vinylphosphonates), which are structurally related to polymers of this compound, have been used as coatings for magnetite nanoparticles. mdpi.com This polymeric coating provides significant stability to the nanoparticles in aqueous suspensions, preventing aggregation. mdpi.com The strong binding of the phosphonate groups to the magnetite surface ensures a durable functionalization. mdpi.com This stability is crucial for applications in areas like water treatment and catalysis. mdpi.com
Titanium Dioxide (TiO₂): The surface of titanium dioxide nanoparticles can also be effectively modified by phosphonic acids. nih.govuantwerpen.be This surface modification is used to improve the dispersibility of TiO₂ nanoparticles in various media, which is a common challenge that can hamper their application. nih.gov The phosphonate headgroup binds strongly to the TiO₂ surface, while the isopropenyl group could potentially be used for further polymerization or grafting reactions, allowing for tailored surface properties. nih.govrsc.org
Development of Functional Coatings
Phosphonic acids, including vinylphosphonic acid, are used as adhesion promoters or primers to create highly durable and protective functional coatings on metal surfaces. mdpi.comresearchgate.net The phosphonic acid group forms a strong, covalent Al–O–P bond with aluminum substrates, creating a direct and stable link between the metal and an organic polymer layer. researchgate.net
When incorporated into a coating system, this compound can serve a dual role. The phosphonic acid end provides a strong anchor to the metal substrate, while the reactive isopropenyl group can be polymerized to form or be integrated into a protective polymer matrix. specificpolymers.com This approach results in hybrid organic-inorganic coatings with enhanced adhesion and corrosion resistance, effectively acting as a bridge between the metal surface and the bulk of the coating. researchgate.netmdpi.com
Catalytic Applications
Phosphonic acids have emerged as versatile components in the design of catalysts. They can be used to create bifunctional catalysts by modifying the surface of catalyst supports. nrel.gov By grafting phosphonic acids onto materials like alumina (B75360) (Al₂O₃) or titania (TiO₂), tunable Brønsted acid sites can be introduced at the metal-support interface. nrel.gov
These engineered acid sites can significantly enhance the rates of specific chemical reactions, such as the hydrodeoxygenation of biomass-derived oxygenates. nrel.gov Furthermore, phosphonic acids can be immobilized on a solid support, such as silica, to create solid acid catalysts. phosphonics.com These immobilized catalysts offer the advantages of traditional homogeneous acids while being easy to handle and separate from the reaction mixture. phosphonics.com They are used in a range of chemical transformations, including esterification, cyclisation, and hydrolysis, offering a cleaner and more efficient catalytic process. phosphonics.com
Design of Metal-Based Catalysts Incorporating Phosphonate Moieties
The incorporation of phosphonate moieties, such as those from this compound, into metal-based catalysts is a strategy employed to create robust and efficient catalytic systems. These phosphonate groups can act as strong anchoring sites for metal ions, leading to the formation of hybrid materials that combine the advantages of both homogeneous and heterogeneous catalysis. scispace.com The resulting metal phosphonate materials can possess diverse structures, including layered, porous, and amorphous forms, which influence their catalytic activity. scispace.commdpi.com
One notable example involves the use of a polystyrene-isopropenyl phosphonic acid (PS-IPPA) copolymer in the synthesis of a hybrid material. scispace.com In this approach, the copolymer is combined with a zirconium source (ZrOCl₂·8H₂O) and sodium orthophosphate. scispace.com This process results in the formation of a zirconium phosphonate-based support material into which a catalytically active species, such as the Jacobsen catalyst, can be immobilized. scispace.com The phosphonate groups derived from the this compound monomer play a crucial role in binding the metal centers and integrating them into the polymer support. This method of catalyst design aims to enhance catalyst stability, prevent leaching of the active metal, and allow for easier separation and recycling of the catalyst from the reaction mixture. rsc.org
The general properties of metal phosphonate catalysts are summarized in the table below.
| Property | Description | Reference |
| Structural Diversity | Can form layered, porous (Metal-Organic Frameworks), and amorphous structures. | scispace.com |
| Stability | Generally exhibit high thermal and chemical stability. | scispace.com |
| Active Site Anchoring | The phosphonate group provides a strong coordination site for metal ions, preventing leaching. | scispace.com |
| Tunability | The organic component of the phosphonic acid allows for modification of the catalyst's properties (e.g., polarity, porosity). | scispace.com |
Ligand Design for Organometallic Catalysis
In the realm of organometallic catalysis, the design of ligands is paramount as they play a critical role in modulating the electronic and steric environment of the metal center, thereby influencing the catalyst's activity, selectivity, and stability. nih.gov Phosphine-based ligands are well-established in this field; however, ligands containing phosphonate groups, derivable from precursors like this compound, offer distinct properties. nih.govresearchgate.net
The phosphonate moiety can act as a robust anchor to immobilize organometallic complexes onto solid supports, a key strategy in the "heterogenization" of homogeneous catalysts. beilstein-journals.org For instance, the isopropenyl group of this compound can be polymerized or co-polymerized to create a polymer backbone. The pendant phosphonic acid groups can then chelate to a metal center, creating a polymer-supported catalyst. This approach combines the high activity and selectivity of a homogeneous catalyst with the ease of separation and recyclability of a heterogeneous catalyst. scispace.com
The introduction of phosphonate groups can also increase the polarity of a polymer-supported catalyst, potentially improving its solubility and performance in polar reaction media like alcohols. scispace.com Furthermore, it has been suggested that the phosphonate group can act as a surfactant, enhancing the dispersion of the catalyst in the reaction medium. scispace.com
The following table outlines key considerations in the design of phosphonate-containing ligands for organometallic catalysis.
| Design Aspect | Implication for Catalysis | Reference |
| Immobilization | Covalent attachment to a support (e.g., polymer, silica) via the phosphonate group prevents catalyst leaching and facilitates recycling. | beilstein-journals.org |
| Solubility/Dispersion | The polarity of the phosphonate group can be used to tune the catalyst's compatibility with different solvent systems. | scispace.com |
| Electronic Effects | The electron-donating or -withdrawing nature of the phosphonate and its organic substituent can modify the electron density at the metal center, impacting its catalytic activity. | nih.gov |
| Steric Hindrance | The size and shape of the ligand structure around the metal center can influence the selectivity of the catalytic reaction. | nih.gov |
Stabilizing Agents in Chemical Compositions
The ability of phosphonates to chelate metal ions makes them effective stabilizing agents in various chemical compositions, particularly those susceptible to metal-catalyzed decomposition. airedale-group.com This sequestration of metal ions prevents them from participating in undesirable side reactions. airedale-group.com
Role in Stabilizing Peracetic Acid and Hydrogen Peroxide Solutions
Hydrogen peroxide and peracetic acid are powerful oxidizing and disinfecting agents, but they are prone to decomposition, especially in the presence of trace amounts of metal ions such as iron, copper, and manganese. hydrogen-peroxide.usgoogleapis.com This decomposition not only reduces the efficacy of the solution but can also lead to a hazardous buildup of pressure from the evolution of oxygen gas. hydrogen-peroxide.us
Phosphonic acids, including derivatives structurally related to this compound, are widely used as stabilizers for these solutions. google.comgoogle.com Their primary function is to sequester the metal ions that catalyze the decomposition of the peroxy compounds. airedale-group.comgoogle.com By forming stable, water-soluble complexes with these metal ions, the phosphonates effectively remove them from the decomposition cycle. airedale-group.com
The effectiveness of phosphonates as stabilizers is crucial for ensuring the shelf-life and safety of commercial hydrogen peroxide and peracetic acid formulations. google.com They are effective over a wide range of pH values, from acidic to alkaline conditions. google.comgoogle.com The selection of a specific phosphonate and its concentration depends on the expected level of metal ion contamination and the pH of the solution. google.com In some formulations, phosphonates are used in combination with other stabilizing agents to achieve synergistic effects. google.com
The table below summarizes the role of phosphonates in stabilizing peroxide solutions.
| Function | Mechanism | Significance | Reference(s) |
| Metal Ion Sequestration | Forms stable complexes with transition metal ions (e.g., Fe²⁺, Cu²⁺). | Prevents catalytic decomposition of H₂O₂ and peracetic acid. | airedale-group.comgoogle.com |
| Inhibition of Radical Formation | By complexing with metal ions, it can influence redox cycles, such as the Fenton reaction, though the primary role is considered to be the stabilization of higher metal valence states. | Reduces the generation of highly reactive radicals that accelerate decomposition. | rsc.org |
| Broad pH Efficacy | Effective in both acidic and alkaline conditions. | Allows for stabilization of a wide variety of peroxide-based formulations. | google.comgoogle.com |
Biological and Biomedical Research Investigations of Isopropenylphosphonic Acid
Enzyme Inhibition Studies and Mechanism Elucidation
The investigation of phosphonates as enzyme inhibitors has been a fruitful area of research, largely owing to their structural and electronic resemblance to phosphate (B84403) esters, which are ubiquitous in biological systems.
Mimicry of Phosphate Esters in Biological Systems
Phosphonic acids are excellent mimics of phosphate esters. google.com The tetrahedral geometry of the phosphonate (B1237965) group and its ability to engage in similar hydrogen bonding interactions allow it to be recognized by the active sites of enzymes that process phosphate-containing substrates. google.com However, the substitution of a P-O-C linkage with a more stable P-C bond makes phosphonates resistant to enzymatic hydrolysis. google.com This stability allows them to act as competitive inhibitors by binding to the enzyme's active site without undergoing a reaction. Isopropenylphosphonic acid, with its phosphonate core, is therefore hypothesized to function as a mimic of phosphate esters, potentially interfering with the numerous metabolic pathways that involve these critical intermediates.
Interaction with Enzyme Active Sites (e.g., Acetylcholinesterase Inhibition)
The interaction of phosphonates with enzyme active sites is the basis for their inhibitory activity. A prime example of this is the inhibition of acetylcholinesterase (AChE), a key enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov Organophosphorus compounds, a class that includes phosphonates, are well-known inhibitors of AChE. nih.gov They typically function by acylating a serine residue in the enzyme's active site, forming a stable, covalent adduct that inactivates the enzyme. nih.gov
Table 1: General Inhibition Data for Selected Phosphonates on Acetylcholinesterase
| Phosphonate Compound | Inhibition Type | Potency (IC50/Ki) | Reference |
| Sarin | Irreversible | Nanomolar range | nih.gov |
| Soman | Irreversible | Nanomolar range | nih.gov |
| Tabun | Irreversible | Nanomolar range | nih.gov |
| Paraoxon | Irreversible | Micromolar range | google.com |
Note: This table presents data for well-characterized organophosphorus inhibitors of acetylcholinesterase to illustrate the potential inhibitory capacity of phosphonates. Specific data for this compound is not available.
Utility as Probes for Enzyme Mechanism Studies
Due to their stability and ability to mimic substrates or transition states, phosphonates serve as valuable molecular probes to study enzyme mechanisms. beilstein-journals.org By observing how a phosphonate inhibitor binds to an enzyme's active site, for example through X-ray crystallography, researchers can gain insights into the catalytic mechanism of the enzyme. These "mechanistic probes" can help to identify key amino acid residues involved in substrate binding and catalysis. beilstein-journals.org this compound, with its unique vinyl group, could potentially be used to probe the active sites of enzymes that process unsaturated phosphate esters, providing valuable information about their structure and function.
Biosynthesis and Metabolism of Analogous Natural Phosphonates
Nature has evolved pathways to synthesize a variety of phosphonate-containing natural products with diverse biological activities. Understanding these pathways can provide context for the potential roles and mechanisms of synthetic phosphonates like this compound.
Comparative Studies with Bioactive Phosphonic and Phosphinic Acid Natural Products
A wide array of natural products feature the C-P bond of phosphonic and phosphinic acids. nih.gov These compounds exhibit a range of biological activities, including antibiotic, herbicidal, and antimalarial properties. nih.gov Prominent examples include the antibiotic fosfomycin (B1673569) and the herbicide phosphinothricin. nih.gov The biosynthesis of these natural phosphonates often begins with the rearrangement of phosphoenolpyruvate (B93156) to phosphonopyruvate, a reaction catalyzed by the enzyme phosphoenolpyruvate mutase.
Comparative studies between synthetic phosphonates and these natural counterparts can reveal important structure-activity relationships. While this compound is not a known natural product, its structure can be compared to fragments of more complex natural phosphonates. Such comparisons can guide the design of novel bioactive compounds. For example, the vinyl group in this compound might confer unique reactivity or binding properties not found in saturated natural phosphonates.
Table 2: Examples of Bioactive Natural Phosphonates and Their Applications
| Natural Phosphonate | Biological Activity | Application | Reference |
| Fosfomycin | Antibacterial | Treatment of bacterial infections | |
| Phosphinothricin | Herbicidal | Weed control | nih.gov |
| Dehydrophos | Antibacterial | Investigational antibiotic | |
| FR-900098 | Antimalarial | Investigational antimalarial drug | nih.gov |
Bone Targeting and Medical Imaging Applications of Phosphonates
The phosphonate moiety has a strong affinity for hydroxyapatite, the primary mineral component of bone. This property has been extensively exploited for the development of bone-targeting drugs and imaging agents.
Bisphosphonates, which contain two phosphonate groups, are a well-established class of drugs for treating bone disorders such as osteoporosis and Paget's disease. They bind to the bone matrix and are taken up by osteoclasts, the cells responsible for bone resorption, leading to their inhibition.
While this compound is a monophosphonate, it is conceivable that it could be used as a bone-targeting moiety. By attaching a therapeutic agent or an imaging probe to this compound, it may be possible to deliver these molecules specifically to bone tissue. This could enhance the efficacy of treatments for bone diseases and improve the clarity of skeletal imaging. For instance, phosphonated near-infrared fluorophores have been developed for biomedical imaging of bone. The isopropenyl group could also serve as a reactive handle for conjugation to other molecules. The development of such conjugates would be a promising avenue for future research.
Although direct experimental data on the biological and biomedical applications of this compound are scarce, the well-established properties of the phosphonate class of compounds provide a strong foundation for predicting its potential. As a stable mimic of phosphate esters, this compound holds promise as an enzyme inhibitor, particularly for enzymes involved in phosphate metabolism and signaling. Its potential interaction with acetylcholinesterase warrants further investigation. Furthermore, its unique structure could be leveraged for the design of mechanistic probes and for comparative studies with natural phosphonates. Finally, the inherent bone-seeking properties of the phosphonate group suggest that this compound could be a valuable component in the development of targeted therapies and imaging agents for bone diseases. Future research focused specifically on synthesizing and evaluating this compound and its derivatives is essential to unlock its full potential in the biomedical field.
Role as Intermediates in Pharmaceutical and Agrochemical Synthesis
Extensive research indicates that while phosphonic acids as a class are crucial intermediates in the synthesis of various pharmaceuticals and agrochemicals, specific documented instances of This compound serving as a direct intermediate in the large-scale synthesis of commercialized products are not prominently reported in publicly available scientific literature and patent databases.
The primary role of this compound appears to be in the field of polymer chemistry, particularly in the creation of copolymers used for water treatment as corrosion and scale inhibitors.
However, it is important to note the role of a structural isomer, cis-1-propenylphosphonic acid , which is a well-established and critical intermediate in the synthesis of the broad-spectrum antibiotic, Fosfomycin. The synthesis of Fosfomycin from cis-1-propenylphosphonic acid is a key industrial process. The general synthetic route is outlined below:
Table 8.4.1: General Synthesis of Fosfomycin from cis-1-Propenylphosphonic Acid
| Step | Reactant(s) | Key Transformation | Product |
| 1 | cis-1-Propenylphosphonic acid, Oxidizing Agent (e.g., hydrogen peroxide with a catalyst) | Epoxidation of the double bond | (±)-Fosfomycin (racemic mixture) |
| 2 | (±)-Fosfomycin, Chiral resolving agent (e.g., (+)-α-phenylethylamine) | Chiral Resolution | (-)-Fosfomycin (active enantiomer) |
This table illustrates a common pathway for the synthesis of Fosfomycin. The process involves the epoxidation of the carbon-carbon double bond in cis-1-propenylphosphonic acid to form the epoxide ring characteristic of Fosfomycin.
While a direct synthetic pathway to isomerize the exocyclic double bond of this compound to the endocyclic position of cis-1-propenylphosphonic acid is not a commonly cited industrial method, the structural relationship between these isomers is significant. The established use of its isomer highlights the potential of the propenylphosphonic acid scaffold in bioactive molecule synthesis.
Research into novel synthetic routes for existing drugs or the development of new phosphonate-based agrochemicals could potentially identify a future role for this compound as a valuable synthetic intermediate. Its reactivity, associated with the vinyl phosphonate moiety, makes it a candidate for various addition reactions that could be exploited in constructing more complex molecules. However, at present, its application as an intermediate in these fields remains largely undocumented in major literature.
Environmental Fate and Ecotoxicological Research Methodologies for Isopropenylphosphonic Acid
Environmental Degradation Pathways
The degradation of isopropenylphosphonic acid in the environment is anticipated to proceed through biotic and abiotic pathways, including biodegradation, photodegradation, and chemical oxidation. The inherent stability of the C-P bond, however, suggests that these processes may be slow, potentially leading to persistence in certain environmental compartments. researchgate.net
Biodegradation Studies in Aquatic and Soil Environments
The biodegradation of phosphonates is a microbially-mediated process, though it is often slow and occurs primarily under nutrient-limiting conditions. nih.gov Microorganisms capable of cleaving the C-P bond are considered ubiquitous but not necessarily abundant in soil and aquatic systems. nih.gov These microbes utilize phosphonates as a source of phosphorus when more readily available phosphate (B84403) is scarce.
Several bacterial enzymatic pathways for phosphonate (B1237965) degradation have been identified:
The C-P Lyase Pathway: This is a significant pathway for cleaving non-activated C-P bonds. It involves a multi-enzyme complex that breaks the bond to release phosphate. researchgate.net
Hydrolytic Pathways: Some microorganisms utilize hydrolase enzymes (phosphonatases) to cleave the C-P bond in specific phosphonates, such as phosphonoacetate. This pathway often requires initial metabolic activation of the molecule. nih.gov
Oxidative Pathways: Recently discovered pathways involve the oxidative cleavage of the C-P bond, which can be a crucial mechanism for the degradation of certain aminophosphonates. nih.gov
While specific studies on this compound are not available, research on various phosphonates has identified several microbial strains capable of their degradation.
Table 1: Examples of Microorganisms Involved in Phosphonate Biodegradation
| Microorganism Strain | Phosphonate Compound Degraded | Environment |
|---|---|---|
| Pseudomonas fluorescens | Phosphonoacetate | Soil |
| Pseudomonas putida | Various organophosphonates | Environmental Samples |
| Burkholderia cepacia | Phosphonoacetate | Soil |
| Escherichia coli (some strains) | Methylphosphonic acid, Ethylphosphonic acid | Laboratory |
| Myroides sp. | Aminomethylphosphonic acid (AMPA) | Water Treatment Filters |
| Pseudochrobactrum saccharolyticum | Aminomethylphosphonic acid (AMPA) | Water Treatment Filters |
This table presents examples of microbial degradation of various phosphonates to illustrate the types of organisms and compounds studied; data specific to this compound is not available. nih.govcranfield.ac.uk
Photodegradation Mechanisms in Water
Photodegradation, or photolysis, is a key abiotic process for the breakdown of phosphonates in aquatic environments. This process involves the absorption of ultraviolet (UV) light, which can lead to the cleavage of chemical bonds. The direct photolysis of simple phosphonates can be slow, but the process is significantly accelerated by the presence of certain substances, particularly iron ions. nih.gov
Phosphonates form complexes with metal ions like iron (III). These Fe(III)-phosphonate complexes are highly photosensitive. Upon absorbing UV radiation, an intramolecular ligand-to-metal charge transfer occurs, leading to the reduction of Fe(III) to Fe(II) and the oxidation of the phosphonate ligand. This oxidation generates radicals and initiates the breakdown of the C-P bond, ultimately mineralizing the phosphonate to orthophosphate (PO₄³⁻). nih.govresearchgate.net
The efficiency of photodegradation is highly dependent on environmental factors:
pH: The pH of the water affects the speciation of both the phosphonate and the iron ions, influencing the formation and photolability of the Fe(III)-complexes. Studies on other phosphonates show degradation is often more rapid at acidic to neutral pH. nih.gov
Iron Concentration: The presence of iron is a critical catalyst for the photodegradation of many phosphonates. nih.gov
Light Intensity: The rate of degradation is directly related to the intensity of UV radiation. Natural sunlight is less intense than laboratory UV lamps, meaning environmental half-lives will be longer than those observed in lab simulations. nih.gov
Table 2: Influence of pH and Iron on Photodegradation Half-Life of Various Aminopolyphosphonates
| Phosphonate | pH | Iron (Fe³⁺) Presence | Half-Life (minutes) |
|---|---|---|---|
| NTMP | 3 | Without Iron | 15 - 35 |
| NTMP | 3 | With Iron | 5 - 10 |
| NTMP | 5-6 | Without Iron | 10 - 35 |
| NTMP | 5-6 | With Iron | 5 - 15 |
| NTMP | 10 | Without Iron | 50 - 75 |
| NTMP | 10 | With Iron | 35 - 60 |
| EDTMP | 3 | Without Iron | 15 - 35 |
| EDTMP | 3 | With Iron | 5 - 10 |
| EDTMP | 5-6 | Without Iron | 10 - 35 |
| EDTMP | 5-6 | With Iron | 5 - 15 |
| EDTMP | 10 | Without Iron | 50 - 75 |
| EDTMP | 10 | With Iron | 35 - 60 |
Data from a study on aminopolyphosphonates using a medium-pressure mercury lamp. This illustrates the catalytic effect of iron and the influence of pH on photodegradation rates, which are general principles applicable to phosphonates. nih.gov
For this compound, the double bond may also be susceptible to attack by reactive oxygen species, such as hydroxyl radicals (•OH), generated during photolysis, potentially leading to different degradation intermediates compared to saturated alkylphosphonates. nih.gov
Chemical Oxidation Processes in Environmental Matrices
The chemical stability of the C-P bond makes phosphonates resistant to conventional chemical oxidants. nih.gov However, Advanced Oxidation Processes (AOPs) are effective in degrading these persistent compounds. AOPs are characterized by the in-situ generation of highly powerful and non-selective oxidizing agents, primarily the hydroxyl radical (•OH). hach.com
Hydroxyl radicals can attack the organic part of the phosphonate molecule, leading to the cleavage of the C-P bond and subsequent mineralization. rsc.org Methodologies relevant for the degradation of this compound would include:
UV/Persulfate (S₂O₈²⁻): UV irradiation of persulfate generates sulfate (B86663) radicals (SO₄•⁻), which are powerful oxidants that can effectively degrade persistent organic pollutants.
Fenton and Photo-Fenton Reactions: These processes use hydrogen peroxide (H₂O₂) and ferrous iron (Fe²⁺) to produce hydroxyl radicals. The photo-Fenton process enhances radical production with UV light.
UV/H₂O₂: The photolysis of hydrogen peroxide with UV light is a common method for generating hydroxyl radicals.
Ozonation (O₃): Ozone can directly react with organic compounds or decompose to form hydroxyl radicals, particularly at higher pH. The double bond in this compound would likely be susceptible to attack by ozone.
These technologies are generally applied in water and wastewater treatment scenarios rather than occurring naturally in the environment at significant rates.
Hydrolysis and Persistence Assessment
Chemical hydrolysis is the cleavage of a chemical bond by reaction with water. The carbon-phosphorus bond is exceptionally resistant to hydrolysis under typical environmental conditions (pH 4-9). nih.govnih.gov This stability is a key reason for the persistence of phosphonates in the environment where other degradation pathways are slow. nih.gov
The assessment of persistence involves measuring the degradation half-life of a substance in relevant environmental media (water, soil, sediment) under controlled laboratory conditions that simulate the natural environment (e.g., OECD Test Guidelines 307, 308, and 309). While specific data for this compound is unavailable, studies on other organophosphorus compounds have demonstrated that hydrolysis half-lives can be on the order of years or even longer, confirming their persistence in the absence of significant biotic or photolytic degradation. nih.gov A safety data sheet for the analogous vinylphosphonic acid notes that "Persistence is unlikely," which likely refers to its high mobility in water rather than rapid degradation, as the C-P bond remains highly stable. fishersci.com
Environmental Partitioning and Mobility Studies
The partitioning and mobility of a chemical describe its movement and distribution between different environmental compartments such as water, soil, sediment, and air. For this compound, its high water solubility and low octanol-water partition coefficient (log Pow for vinylphosphonic acid is -0.34) indicate it will reside predominantly in the aqueous phase and have a low potential for bioaccumulation. fishersci.com Its mobility in soil and groundwater systems is therefore primarily controlled by its adsorption behavior to solid phases.
Adsorption Behavior to Mineral and Organic Substrates
The adsorption (or sorption) of phosphonates to soil and sediment particles is a critical process that influences their transport and bioavailability. As an acid, this compound will exist as an anion in most natural waters and soils. Its adsorption is therefore expected to be highest on positively charged surfaces.
Key substrates and mechanisms for phosphonate adsorption include:
Metal Oxides and Hydroxides: In acidic to neutral soils, the surfaces of iron and aluminum oxides (e.g., goethite, gibbsite) are positively charged and provide strong binding sites for phosphonate anions. Adsorption occurs via ligand exchange, where the phosphonate group displaces hydroxyl groups from the mineral surface, forming strong inner-sphere complexes. mcgill.ca
Clay Minerals: Adsorption can occur on the positively charged edges of clay minerals. The extent of sorption depends on the type of clay and the pH of the system. csic.es
Calcium Carbonate: In alkaline, calcareous soils, phosphonates can adsorb to the surface of calcium carbonate (CaCO₃) or precipitate as insoluble calcium salts. mcgill.ca
Organic Matter: The role of soil organic matter in phosphonate adsorption is complex. While organic matter can have some anion exchange capacity, it often competes with phosphonates for binding sites on mineral surfaces. Generally, adsorption of small anionic compounds like phosphonates is dominated by interactions with mineral surfaces rather than organic matter. researchgate.net
Table 3: Factors Influencing the Adsorption of Phosphonates in Environmental Systems
| Factor | Influence on Adsorption | Rationale |
|---|---|---|
| pH | Decreasing pH generally increases adsorption | Lower pH increases the positive surface charge on metal oxides and clay edges, enhancing attraction for the phosphonate anion. |
| Soil Mineralogy | High content of Fe/Al oxides increases adsorption | These minerals provide abundant positively charged sites for strong ligand exchange reactions. |
| Competing Anions | Presence of phosphate, sulfate, or organic acids can decrease adsorption | These anions compete for the same adsorption sites on mineral surfaces. Phosphate is a particularly strong competitor due to its structural similarity. |
| Ionic Strength | Variable; can increase or decrease adsorption | Affects the electrical double layer at the mineral surface and the activity of the phosphonate in solution. The effect is often minor compared to pH. |
| Organic Matter | Can decrease adsorption | Organic matter can coat mineral surfaces, blocking access to high-affinity adsorption sites. |
This table summarizes general principles governing phosphonate adsorption in soil and sediment.
Given these principles, this compound is expected to be mobile in soils with low metal oxide content and high pH, but its mobility would be significantly retarded in acidic soils rich in iron and aluminum oxides. fishersci.com
Complexation with Metal Ions in Aquatic Systems
The stability of these complexes is influenced by several factors, including the pH of the water, the charge and size of the metal ion, and the presence of other ligands. Generally, phosphonates exhibit a high affinity for multivalent cations. sepscience.com The Irving-Williams series, which describes the relative stabilities of complexes formed by divalent metal ions, suggests that the stability of these complexes would likely follow the order Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). alanplewis.com
While specific stability constants for this compound complexes are not extensively documented in publicly available literature, the behavior of other phosphonic acids provides a strong indication of its expected interactions. For instance, studies on compounds like 1-hydroxyethane-1,1-diylbisphosphonic acid (HEDP) and nitrilotris(methylenephosphonic acid) (NTMP) have demonstrated the formation of stable complexes with a range of metal ions, including Ca(II), Mg(II), Cu(II), and Zn(II). researchgate.net The formation of such complexes can significantly alter the speciation of both the this compound and the metal ions in the water column, potentially reducing their bioavailability and toxicity.
The stoichiometry of these complexes can vary, with the formation of both mononuclear (e.g., ML) and binuclear complexes, as well as protonated species (e.g., MHL), depending on the specific conditions. researchgate.net The formation of insoluble metal phosphonate solids is also a possibility, particularly at higher concentrations, which can lead to the removal of the compound from the water column and its partitioning to sediments. alanplewis.com
Table 1: Expected Interactions of this compound with Metal Ions in Aquatic Systems
| Metal Ion | Expected Complex Stability | Potential Complex Stoichiometry (L = Isopropenylphosphonate) | Factors Influencing Complexation |
| Ca(II) | Moderate | CaL, CaHL | pH, Alkalinity, Presence of other ligands |
| Mg(II) | Moderate | MgL, MgHL | pH, Alkalinity, Presence of other ligands |
| Cu(II) | High | CuL, CuHL, CuL₂ | pH, Redox potential, Organic matter content |
| Zn(II) | High | ZnL, ZnHL, ZnL₂ | pH, Presence of other ligands |
Note: This table is illustrative and based on the known behavior of other phosphonic acids. Specific stability constants for this compound require experimental determination.
Analytical Methodologies for Environmental Monitoring
Accurate and sensitive analytical methods are essential for monitoring the presence and concentration of this compound and its potential degradation products in the environment. The polar nature of the phosphonic acid group presents unique challenges for analysis, often requiring specialized chromatographic techniques and sample preparation procedures.
Detection and Quantification of this compound and its Degradation Products in Environmental Samples
The primary analytical techniques for the detection and quantification of polar organophosphorus compounds like this compound in environmental samples are liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and gas chromatography with mass spectrometry (GC-MS) after a derivatization step.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
This is often the method of choice due to its high sensitivity and selectivity for polar, non-volatile compounds. ual.es
Sample Preparation: Environmental water samples may require pre-concentration, typically through solid-phase extraction (SPE), to achieve the low detection limits necessary for environmental monitoring.
Chromatography: Due to the high polarity of this compound, reversed-phase chromatography may provide insufficient retention. Hydrophilic Interaction Liquid Chromatography (HILIC) is a more suitable technique, as it is designed for the separation of polar compounds. researchgate.netnih.gov
Detection: Tandem mass spectrometry (MS/MS) provides excellent selectivity and sensitivity. The instrument is typically operated in negative electrospray ionization (ESI) mode, which is well-suited for acidic compounds. Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for this compound and its degradation products are monitored. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS can also be employed, but it requires a derivatization step to convert the polar and non-volatile this compound into a more volatile and thermally stable derivative. nih.gov
Derivatization: Silylation is a common derivatization technique for compounds with active hydrogens, such as those in the phosphonic acid group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the acidic protons with trimethylsilyl (B98337) (TMS) groups. researchgate.net
Chromatography: A standard non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, can be used to separate the derivatized analytes.
Detection: Mass spectrometry is used for detection and quantification, typically in electron ionization (EI) mode. The mass spectrum of the derivatized compound will show characteristic fragments that can be used for identification and quantification.
The identification of degradation products of this compound would likely be carried out using high-resolution mass spectrometry techniques such as Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS). researchgate.netfrontiersin.orgmdpi.com This approach allows for the accurate mass measurement of unknown compounds, which aids in the elucidation of their elemental composition and structure.
Table 2: Analytical Techniques for this compound and its Degradation Products
| Technique | Sample Preparation | Derivatization | Typical Column | Detection | Expected Limit of Quantification (LOQ) |
| LC-MS/MS | Solid-Phase Extraction (SPE) | Not required | HILIC | ESI-MS/MS (Negative Mode) | Low ng/L to µg/L range |
| GC-MS | Solid-Phase Extraction (SPE) | Silylation (e.g., with BSTFA) | Non-polar capillary (e.g., 5% phenyl-methylpolysiloxane) | EI-MS | µg/L range |
| UPLC-QTOF-MS | Solid-Phase Extraction (SPE) | Not required | HILIC or Reversed-Phase C18 | High-Resolution MS | Not typically used for routine quantification, but for identification |
Note: The performance characteristics in this table are estimates based on the analysis of similar organophosphonate compounds. Method validation would be required to establish specific LOQs for this compound and its degradation products.
Emerging Trends and Future Research Directions
Addressing Current Research Gaps and Challenges in Isopropenylphosphonic Acid Chemistry
Despite its potential, the chemistry of this compound faces several hurdles that currently limit its broader application. A primary challenge lies in the controlled polymerization of the monomer. Like other vinyl phosphonates, this compound can exhibit complex polymerization kinetics, making it difficult to achieve polymers with well-defined molecular weights and low dispersity using conventional free-radical methods. The reactive phosphonic acid group can interact with the polymerization machinery, leading to poor control over the final polymer architecture.
Another significant gap is the limited understanding of its copolymerization behavior with a wide range of functional monomers. While copolymerization with acrylates has been documented for water treatment applications, a systematic exploration of its reactivity ratios with other monomers is needed to tailor polymer properties for more advanced applications. acs.org Furthermore, the synthesis of the monomer itself can be challenging, often requiring conditions that may not be compatible with other sensitive functional groups or may not align with green chemistry principles. The high polarity imparted by the phosphonic acid moiety also complicates the purification and characterization of both the monomer and its polymers, often requiring specialized chromatographic techniques. nih.gov
A summary of these key research challenges is presented in Table 1.
| Area of Research | Identified Gaps and Challenges | Potential Future Research Focus |
| Monomer Synthesis | Lack of versatile and mild synthetic routes; potential for side reactions. | Development of catalytic methods that operate under mild conditions; purification process optimization. |
| Homopolymerization | Difficulty in controlling molecular weight and polydispersity; potential for side reactions involving the phosphonic acid group. | Investigation of controlled radical polymerization techniques (e.g., RAFT, ATRP); studying the effect of pH and solvent on polymerization kinetics. |
| Copolymerization | Limited data on reactivity ratios with a broad range of comonomers. | Systematic studies on copolymerization with various functional monomers to create a library of materials with tunable properties. |
| Purification | The high polarity of the phosphonic acid group makes purification of monomers and polymers difficult. | Development of non-chromatographic purification techniques; exploring protective group strategies. |
| Characterization | Comprehensive characterization of polymer microstructure and solution properties is lacking. | In-depth NMR and scattering studies to understand polymer architecture and behavior in different environments. |
Development of Sustainable and Green Synthetic Routes
The future of chemical manufacturing is intrinsically linked to the principles of green chemistry. For this compound, this necessitates a shift away from traditional synthetic methods that may rely on harsh reagents, high temperatures, and chlorinated solvents. A key trend is the exploration of novel catalytic systems for C-P bond formation, which lies at the heart of phosphonic acid synthesis.
Future research is expected to focus on several promising green strategies:
Mechanochemistry: Solvent-free or low-solvent mechanochemical methods, such as ball-milling, offer a path to reduce solvent waste and energy consumption. These techniques have shown promise for the synthesis of other organophosphorus compounds by enabling reactions in the solid state.
Photocatalysis: Visible-light-mediated photocatalysis is an emerging tool for forming C–P bonds under exceptionally mild conditions. This approach avoids the need for high temperatures and harsh reagents, offering a potentially cleaner route to this compound precursors.
Biocatalysis: The use of enzymes to catalyze the formation of C-P bonds is a long-term goal that represents the pinnacle of green synthesis. While challenging, the discovery or engineering of enzymes capable of forming such bonds could revolutionize the production of organophosphonates, including this compound. mdpi.com
Advancements in Polymer Design for Specific High-Performance Applications
The true value of this compound lies in its polymers and copolymers. Future research will focus on sophisticated polymer design to create materials for specific, high-performance applications beyond their current use as scale and corrosion inhibitors. acs.org
A major advancement lies in the application of controlled polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. RAFT allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures like block copolymers. acs.orgrsc.org By creating well-defined block copolymers containing this compound segments, researchers can design amphiphilic structures, functional coatings, and self-assembling nanomaterials.
Copolymerization is another key strategy for tuning material properties. By incorporating other functional monomers, the properties of the resulting polymer can be precisely controlled. For example, copolymerization with hydrophilic monomers can enhance water solubility for biomedical applications, while copolymerization with hydrophobic or cross-linking monomers can create robust coatings or membranes. A patent has already detailed the free-radical copolymerization of this compound with monomers like 2-hydroxypropylacrylate and maleic acid to create effective water treatment agents. acs.orggoogle.com Future work will expand this concept to a wider array of comonomers to access new material properties.
Table 2 illustrates potential polymer designs for targeted applications.
| Polymer Architecture | Comonomer Example | Target Application | Key Property Conferred by Design |
| Random Copolymer | Acrylic Acid / Acrylamide (B121943) | Scale/Corrosion Inhibitor acs.org | Enhanced metal chelation and dispersancy. |
| Diblock Copolymer | Poly(ethylene glycol) methacrylate (B99206) (PEGMA) | Biocompatible Coatings, Drug Delivery | Hydrophilicity, anti-fouling properties, and self-assembly capability. |
| Diblock Copolymer | Styrene (B11656) / Methyl Methacrylate | Functional Surfaces, Nanocomposites | Amphiphilicity for creating structured materials and patterned surfaces. |
| Cross-linked Network | Ethylene Glycol Dimethacrylate (EGDMA) | Proton Exchange Membranes, Hydrogels | Mechanical robustness, controlled swelling, and ion conductivity. |
| Graft Copolymer | Grafting onto Cellulose or Chitosan | Flame Retardant Textiles, Bio-composites | Combination of biodegradability with the flame retardant and chelating properties of the phosphonic acid groups. |
Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Biology
The unique properties of the phosphonic acid group—strong metal chelation, high polarity, and structural analogy to phosphates—place this compound at the crossroads of multiple scientific disciplines. nih.govresearchgate.net Future research will increasingly leverage this interdisciplinary potential.
In Materials Science , polymers derived from this compound are promising for the surface modification of metal oxides. The phosphonic acid moiety forms strong, stable bonds with surfaces like titania, alumina (B75360), and iron oxides. nih.gov This allows for the creation of functional coatings that can alter surface wettability, improve corrosion resistance, or serve as anchor points for other molecules. These materials could find use in advanced coatings, adhesives, and the fabrication of organic-inorganic hybrid materials.
In Biology and Medicine , the phosphonic acid group is a well-known pharmacophore and a powerful mimic for the natural phosphate (B84403) group. acs.org This opens up numerous possibilities for biomedical applications. Copolymers of this compound could be designed as:
Biomaterials for Bone Tissue Engineering: The strong affinity of phosphonic acids for calcium phosphate (the main component of bone) makes these polymers excellent candidates for creating scaffolds that promote bone growth and mineralization. acs.orgnih.gov Copolymers could be designed to mimic bone proteins, enhancing osteoblast adhesion and proliferation. nih.gov
Dental Adhesives: Phosphonated polymers are explored for use in self-etching dental adhesives due to their ability to bind strongly to the calcium in tooth enamel and dentin. acs.org
Drug Delivery Vehicles: The ability to form block copolymers that self-assemble into micelles or vesicles could be exploited to create pH-responsive nanoparticles for targeted drug delivery. nih.govmdpi.com
Exploration of Novel Application Domains for this compound Derivatives
Beyond established areas, emerging trends point towards several novel application domains for this compound derivatives. These explorations aim to capitalize on the distinct reactivity and binding properties of the phosphonate (B1237965) group.
Sensors: The strong chelating ability of the phosphonic acid group towards various metal ions can be harnessed to develop chemical sensors. felitecn.comthinkdochemicals.com Polymers containing this compound units could be immobilized on transducer surfaces to create potentiometric or fluorescent sensors for detecting heavy metals in environmental monitoring or industrial process control. The polymer matrix could pre-concentrate the target ions, enhancing the sensitivity and selectivity of the sensor.
Catalysis: Immobilizing catalytic species onto a polymer support is a well-established strategy to improve catalyst recovery and reuse. Polymers of this compound could serve as excellent supports for metal nanoparticle catalysts. The phosphonic acid groups can act as anchoring sites, stabilizing the nanoparticles and preventing their aggregation, which could lead to more robust and efficient heterogeneous catalysts. mdpi.com
Advanced Flame Retardants: Phosphorus-containing compounds are widely used as flame retardants. nih.gov They often act in the condensed phase by promoting the formation of a protective char layer upon heating. Polymers and copolymers of this compound could be developed as novel, halogen-free flame retardants for engineering plastics and composites, offering a potentially more environmentally benign alternative to halogenated systems.
Proton Exchange Membranes: The acidic nature of the phosphonic acid group makes it a candidate for applications in proton exchange membranes (PEMs) for fuel cells, particularly for operation at higher temperatures where traditional sulfonic acid-based membranes falter. mdpi.com Research into polymers with high phosphonic acid content could lead to new membrane materials with good proton conductivity and thermal stability.
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing isopropenylphosphonic acid, and how do reaction conditions influence yield?
- Methodological Answer : this compound can be synthesized via radical-initiated reactions using hypophosphorous acid (H3PO2) and isopropenyl monomers in isopropanol at 90°C under nitrogen. AIBN (azobisisobutyronitrile) is commonly used as a radical initiator, added dropwise to control exothermicity . Yield optimization requires strict temperature control and inert atmospheric conditions to prevent side reactions like oxidation or polymerization. Characterization via <sup>31</sup>P NMR can confirm phosphonic acid group formation (δ ~15–25 ppm) .
Q. How can infrared spectroscopy (IR) reliably identify this compound in complex mixtures?
- Methodological Answer : IR spectroscopy focuses on the C=O and P=O vibrational modes. For this compound, the C=O stretch appears at 1700–1750 cm<sup>−1</sup>, while P=O absorbs at 1250–1300 cm<sup>−1</sup> . Baseline correction and solvent subtraction (e.g., using KBr pellets for solid samples) are critical to avoid overlapping peaks from common contaminants like unreacted monomers or solvents.
Q. What stability challenges arise during storage of this compound, and how can they be mitigated?
- Methodological Answer : this compound is hygroscopic and prone to hydrolysis, forming phosphoric acid derivatives. Storage under anhydrous conditions (e.g., desiccated argon environment) at −20°C minimizes degradation. Periodic titration with NaOH (0.1 M) can quantify acid dissociation and monitor purity .
Q. What are the key applications of this compound in polymer science?
- Methodological Answer : Its vinyl group enables copolymerization with styrene or acrylates, enhancing thermal stability and flame retardancy in polymers. Reaction kinetics can be studied via differential scanning calorimetry (DSC) to determine activation energy (Ea) for polymerization .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in catalytic behavior of this compound derivatives?
- Methodological Answer : Conflicting reports on catalytic efficiency (e.g., in esterification) may stem from variations in active site accessibility. Combining X-ray photoelectron spectroscopy (XPS) to analyze surface P-O bonding states and kinetic isotope effects (KIE) can distinguish between Brønsted vs. Lewis acid mechanisms .
Q. What strategies validate computational models for predicting this compound reactivity?
- Methodological Answer : Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) should be benchmarked against experimental thermodynamic data (ΔHf from calorimetry) and spectroscopic parameters (e.g., IR frequencies). Discrepancies >5% in bond dissociation energies indicate model limitations .
Q. How do impurities in this compound affect toxicity assessments in biomedical studies?
- Methodological Answer : Trace metal residues (e.g., from synthesis catalysts) can confound cytotoxicity assays. Inductively coupled plasma mass spectrometry (ICP-MS) quantifies metal content, while LC-MS/MS identifies organic impurities. Dose-response curves must be adjusted using purity factors from HPLC analysis (≥98% purity recommended) .
Q. What statistical approaches address heterogeneity in meta-analyses of this compound’s environmental persistence?
- Methodological Answer : Random-effects models account for variability in half-life measurements across soil types. Subgroup analyses (e.g., pH <5 vs. >5) and sensitivity testing (excluding outliers via Cook’s distance) improve reliability. PRISMA guidelines ensure transparent reporting of data sources and exclusion criteria .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
